CR-1-31-B
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(1R,2R,3S,3aR,8bS)-1,8b-dihydroxy-N,6,8-trimethoxy-3a-(4-methoxyphenyl)-3-phenyl-2,3-dihydro-1H-cyclopenta[b][1]benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H29NO8/c1-33-18-12-10-17(11-13-18)28-23(16-8-6-5-7-9-16)22(26(31)29-36-4)25(30)27(28,32)24-20(35-3)14-19(34-2)15-21(24)37-28/h5-15,22-23,25,30,32H,1-4H3,(H,29,31)/t22-,23-,25-,27+,28+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIFOJPWJBRFH-GWNOIRNCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C23C(C(C(C2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)[C@]23[C@@H]([C@H]([C@H]([C@]2(C4=C(O3)C=C(C=C4OC)OC)O)O)C(=O)NOC)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H29NO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of CR-1-31-B: An eIF4A-Targeted Translation Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Core Mechanism of Action
CR-1-31-B is a member of the rocaglate class of natural and synthetic compounds that target the translation initiation machinery.[8] Its primary molecular target is the eIF4A RNA helicase, which exists as two functional paralogs, eIF4A1 and eIF4A2, and plays a critical role in unwinding the secondary structure of mRNA 5' untranslated regions (5'-UTRs) to facilitate ribosome binding and scanning.[2][9]
Molecular Target: eIF4A RNA Helicase
This compound targets eIF4A1 and eIF4A2 with similar efficacy.[2] It has also been shown to induce clamping of the eIF4A3 homolog to RNA.[3] The inhibitory action is dependent on specific amino acid residues within the eIF4A protein; cells with mutations in eIF4A1 show resistance to the compound, confirming it as the primary target.[2][10]
Mechanism: RNA Clamping and Translation Arrest
Downstream Pharmacological Effects
The inhibition of translation initiation by this compound triggers several downstream cellular responses, making it a potent anti-cancer agent.
Sensitization to TRAIL-Mediated Apoptosis
In gallbladder cancer (GBC) cells that are resistant to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL), this compound restores sensitivity.[6][12] It achieves this by selectively inhibiting the translation of the anti-apoptotic protein c-FLIP (cellular FLICE-like inhibitory protein).[6] The downregulation of c-FLIP allows for the proper formation of the death-inducing signaling complex (DISC) upon TRAIL binding to its receptors (DR4/DR5), leading to the activation of caspase-8 and the executioner caspase-3, and ultimately, apoptosis.[6][8]
Inhibition of Oncogenic Drivers and Induction of Apoptosis
-
Breast Cancer: this compound inhibits the translation of the MUC1-C oncoprotein in breast cancer cells.[4][11]
-
Pancreatic Cancer: It effectively inhibits protein synthesis and tumor growth in murine models of pancreatic ductal adenocarcinoma.[4]
-
Osteosarcoma: By inhibiting NRF2 synthesis, this compound can block metastasis in osteosarcoma models.[10]
Quantitative Pharmacological Data
The potency of this compound has been quantified across various in vitro and in vivo models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Parameter | Value | Citation |
|---|---|---|---|---|
| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [4] |
| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [4] |
| GBC-SD, SGC-996 | Gallbladder Cancer | IC50 (48h) | ~100 nM | [6] |
| NIH/3T3 | Murine Fibroblast | IC50 | ~8.5 nM |[2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Dosing Regimen | Outcome | Citation |
|---|---|---|---|
| Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg; IP; daily for 7 days | Inhibited protein synthesis and tumor growth | [4] |
| Gallbladder Cancer Xenograft | 2 mg/kg; IP; every 2 days for 28 days | Reduced tumor growth and initiated apoptosis | [4][6][11] |
| Experimental Cerebral Malaria | 0.2-0.5 mg/kg; IP; single dose | Increased survival, dampened inflammation |[13] |
Table 3: Biochemical Parameters of this compound Action
| Parameter | eIF4A Homolog | Value (t1/2) | Method | Citation |
|---|---|---|---|---|
| Dissociation Half-life of Clamped Complex | eIF4A1 | ~50 minutes | Fluorescence Polarization | [3] |
| Dissociation Half-life of Clamped Complex | eIF4A3 | ~24 minutes | Fluorescence Polarization |[3] |
Key Experimental Methodologies
The mechanism of this compound has been elucidated through a variety of standard and specialized biological assays.
Cell Viability and Proliferation Assays
Apoptosis Assays
RNA-Protein Interaction Assays
-
Methodology: The ability of this compound to clamp eIF4A to RNA is directly measured using a fluorescence polarization (FP) assay.[3] Recombinant eIF4A protein is incubated with a FAM-labeled RNA oligonucleotide (e.g., poly r(AG)8) in the presence of this compound.[2][3] The formation of a large, stable protein-RNA complex slows the tumbling rate of the fluorescent probe, resulting in an increased polarization signal that can be measured to determine complex stability and dissociation rates.[3]
In Vivo Xenograft Studies
-
Methodology: To assess in vivo efficacy, human cancer cells (e.g., GBC-SD) are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., BALB/c nude mice).[6] Once tumors are established, mice are treated with this compound (e.g., 2 mg/kg via intraperitoneal injection) or a vehicle control on a set schedule.[6][11] Tumor volume is monitored throughout the study. At the endpoint, tumors are excised for analysis by immunohistochemistry, Western blot, or TUNEL staining.[6]
Conclusion
This compound is a highly potent inhibitor of translation initiation with a well-defined and unique mechanism of action. By clamping the RNA helicase eIF4A onto mRNA, it selectively blocks the synthesis of proteins critical for cancer cell survival, proliferation, and chemoresistance. Its ability to downregulate key oncoproteins and sensitize tumors to apoptosis-inducing agents like TRAIL underscores its significant therapeutic potential. The preclinical data, including low nanomolar in vitro potency and demonstrated in vivo efficacy, establish this compound and the broader class of eIF4A inhibitors as a promising avenue for the development of novel cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. biorxiv.org [biorxiv.org]
- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. researchgate.net [researchgate.net]
- 10. This compound / McGill University [delta.larvol.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
CR-1-31-B: A Synthetic Rocaglate Targeting eIF4A for Cancer Therapy
An In-depth Technical Guide
Introduction
CR-1-31-B is a synthetic rocaglate that has emerged as a potent and specific inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1][2] As a member of the rocaglate class of natural products, this compound mimics the activity of compounds like silvestrol, exhibiting powerful anti-neoplastic properties.[3] This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, experimental data, and detailed protocols for researchers, scientists, and drug development professionals.
Core Mechanism of Action: eIF4A Inhibition
This compound exerts its inhibitory effect by clamping eIF4A onto specific polypurine sequences within mRNA transcripts.[6] This action stabilizes the eIF4A-RNA interaction, creating a steric barrier that impedes the scanning of the 43S preinitiation complex.[6] This ultimately leads to a block in translation initiation of a specific subset of mRNAs, resulting in the downregulation of oncoproteins and the induction of apoptosis in cancer cells.
Signaling Pathways and Cellular Effects
This compound's inhibition of eIF4A triggers a cascade of downstream cellular events, primarily by suppressing the translation of key regulatory proteins. This leads to cell cycle arrest, induction of apoptosis, and sensitization of cancer cells to other therapeutic agents.
TRAIL-Mediated Apoptosis in Gallbladder Cancer
One of the well-documented effects of this compound is its ability to sensitize gallbladder cancer (GBC) cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis.[1][4] This is achieved through the translational downregulation of c-FLIP, a key anti-apoptotic protein that inhibits the activation of caspase-8.[1] By reducing c-FLIP levels, this compound allows for the activation of the caspase cascade, leading to programmed cell death.
Downregulation of Oncoproteins
This compound has been shown to decrease the abundance of several oncoproteins in various cancer cell lines. These include:
-
MUC1-C: In breast cancer cells, this compound inhibits the translation of MUC1-C, a transmembrane protein involved in oncogenic signaling.[2]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | Assay | IC50 / Effective Concentration | Duration | Reference |
| SH-SY5Y | Neuroblastoma | MTT | 20 nM | 48 hours | [2] |
| Kelly | Neuroblastoma | MTT | 4 nM | 48 hours | [2] |
| GBC-SD | Gallbladder Cancer | Cell Viability | ~100 nM | 48 hours | [1] |
| SGC-996 | Gallbladder Cancer | Cell Viability | ~100 nM | 48 hours | [1] |
| MDA-MB-468 | Breast Cancer | Western Blot | 10 and 100 nM | Not Specified | [2] |
| MCF-10A | Breast (EGF-stimulated) | Western Blot | 100 nM | 24 hours | [2] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage and Administration | Treatment Duration | Outcome | Reference |
| Gallbladder Cancer (GBC-SD xenograft) | BALB/c nude mice | 2 mg/kg, IP, every 2 days | 28 days | Reduced tumor growth, induced apoptosis | [1][2] |
| Pancreatic Ductal Adenocarcinoma (orthotopic) | Murine | 0.2 mg/kg, IP, daily | 7 days | Inhibited protein synthesis and tumor growth | [2] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
Cell Viability Assay (MTT Assay)
This protocol is adapted for neuroblastoma cell lines (SH-SY5Y and Kelly).
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1-100 nM) or vehicle control (DMSO, 0.5% v/v) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of viable cells relative to the vehicle control.
Cell Proliferation Assay (BrdU Assay)
This protocol is adapted for neuroblastoma cell lines.
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
BrdU Labeling: Add BrdU labeling solution to a final concentration of 10 µM and incubate for 2 hours at 37°C.
-
Fixation and Denaturation: Fix the cells with 4% paraformaldehyde for 15 minutes and then denature the DNA with 2 M HCl for 30 minutes at room temperature.
-
Blocking: Block with 1% BSA in PBS for 1 hour.
-
Primary Antibody Incubation: Incubate with an anti-BrdU antibody overnight at 4°C.
-
Secondary Antibody Incubation: Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.
-
Visualization and Quantification: Visualize using a fluorescence microscope and quantify the percentage of BrdU-positive cells.
Cell Cycle Analysis (Flow Cytometry)
This protocol is adapted for neuroblastoma cell lines.
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound (e.g., 1, 5, 10, 20, 50 nM) for 24, 48, and 72 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Resuspend the cells in PBS containing 50 µg/mL propidium iodide and 100 µg/mL RNase A.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis
This protocol is for the detection of target proteins in cancer cell lines.
-
Cell Lysis: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., c-FLIP, MUC1-C, MYC, cleaved caspase-3, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
This protocol is for establishing and treating a gallbladder cancer xenograft model.
-
Cell Implantation: Subcutaneously inject 5 x 10⁶ GBC-SD cells into the flank of 4-6 week old male BALB/c nude mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100 mm³).
-
Treatment Groups: Randomize the mice into treatment groups: vehicle control, this compound (2 mg/kg, IP), TRAIL, and this compound + TRAIL.
-
Drug Administration: Administer the treatments as per the specified schedule (e.g., every 2 days for 28 days).
-
Tumor Monitoring: Measure the tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and perform immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and TUNEL staining.
Conclusion
This compound is a promising synthetic rocaglate that effectively inhibits eIF4A, leading to the selective translational repression of oncogenic mRNAs. Its ability to induce apoptosis and sensitize cancer cells to other therapies, as demonstrated in various preclinical models, highlights its potential as a novel anti-cancer agent. The data and protocols presented in this guide provide a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic utility of this compound and the broader class of eIF4A inhibitors.
References
- 1. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. eIF4A2 drives repression of translation at initiation by Ccr4-Not through purine-rich motifs in the 5′UTR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
The Biological Target of CR-1-31-B: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Target: Eukaryotic Initiation Factor 4A (eIF4A)
Quantitative Data Summary
The following tables summarize the quantitative data regarding the activity of CR-1-31-B in various cell lines and contexts.
Table 1: In Vitro Cytotoxicity and Anti-proliferative Activity of this compound
| Cell Line | Assay Type | Endpoint | Value | Treatment Duration | Reference |
| BJAB (human Burkitt's lymphoma) | [35S]Met incorporation | IC50 | 0.5 nM | 72 hours | [1] |
| BJAB (human Burkitt's lymphoma) | PI-staining flow cytometry | IC50 | 1.5 nM | 72 hours | [1] |
| BJAB (human Burkitt's lymphoma) | [35S]Met incorporation | IC50 | 20 nM | 1 hour | [1] |
| NIH/3T3 (mouse embryonic fibroblast) | SRB assay | IC50 | 9 nM | 4 days | [1] |
| SH-SY5Y (human neuroblastoma) | MTT assay | IC50 | Not specified (tested at 10, 20, 50 nM) | 24, 48, 72 hours | [2][5] |
| Kelly (human neuroblastoma) | MTT assay | IC50 | Not specified (tested at 1, 5, 10 nM) | 24, 48, 72 hours | [2][5] |
| GBC-SD (gallbladder cancer) | Cell viability assay | IC50 | ~100 nM | 48 hours | [3][6] |
| SGC-996 (gallbladder cancer) | Cell viability assay | IC50 | ~100 nM | 48 hours | [3][6] |
| Metastatic Osteosarcoma Cells | Not specified | IC50 | 8 nM | Not specified | [7] |
| Vero E6 (African green monkey kidney) | Plaque assay | EC50 | ~1.8 nM | 24 hours | [8] |
| ZIKV-infected A549 (human lung carcinoma) | Not specified | EC50 | 1.13 nM | Not specified | [9] |
Signaling Pathways and Cellular Effects
This compound's inhibition of eIF4A leads to the translational downregulation of key oncogenes and cell survival proteins, triggering anti-cancer effects such as apoptosis and cell cycle arrest.
Downregulation of c-FLIP and Sensitization to TRAIL-mediated Apoptosis
In gallbladder cancer cells, this compound has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP), a key anti-apoptotic protein.[3][10] This downregulation sensitizes cancer cells to TNF-related apoptosis-inducing ligand (TRAIL)-mediated apoptosis.[3][10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of CR-1-31-B in the Inhibition of Protein Synthesis Initiation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CR-1-31-B is a synthetic rocaglate that has emerged as a potent and specific inhibitor of protein synthesis initiation. This technical guide provides an in-depth overview of the molecular mechanism of this compound, focusing on its role in targeting the eukaryotic translation initiation factor 4A (eIF4A). By perturbing the function of this critical RNA helicase, this compound effectively stalls the assembly of the translation initiation complex, leading to a global reduction in protein synthesis and subsequent anti-neoplastic and antiviral effects. This document consolidates key quantitative data, details experimental protocols for assessing this compound's activity, and provides visual representations of the underlying molecular pathways and experimental workflows.
Introduction
Mechanism of Action of this compound
Caption: Mechanism of this compound in inhibiting protein synthesis initiation.
Quantitative Data on this compound Activity
The potency of this compound has been quantified across various cell lines and experimental systems. The following tables summarize key data points from published studies.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 | Exposure Time | Reference |
| SH-SY5Y | Neuroblastoma | 20 nM | 48 h | [1][2] |
| Kelly | Neuroblastoma | 4 nM | 48 h | [1][2] |
| GBC-SD | Gallbladder Cancer | ~100 nM | 48 h | [8][9] |
| SGC-996 | Gallbladder Cancer | ~100 nM | 48 h | [8][9] |
| Metastatic Osteosarcoma Cells | Osteosarcoma | 8 nM | Not Specified | [10] |
Table 2: In Vivo Efficacy of this compound
| Cancer Model | Animal Model | Dosage | Treatment Schedule | Outcome | Reference |
| Gallbladder Cancer Xenograft | BALB/c nude mice | 2 mg/kg | Once every 2 days for 28 days (IP) | Reduced tumor growth, induced apoptosis | [1][8] |
| Pancreatic Ductal Adenocarcinoma | Murine orthotopic transplant | 0.2 mg/kg | Daily for 7 days (IP) | Inhibited protein synthesis and tumor growth | [1] |
Table 3: Antiviral Activity of this compound
| Virus | Cell Line | EC50 | Reference |
| SARS-CoV-2 | Vero E6 | ~1.8 nM | [11] |
| HCoV-229E | MRC-5 | 2.88 nM | [12] |
| MERS-CoV | MRC-5 | 1.87 nM | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Cell Viability Assay (MTT Assay)
This protocol is used to determine the cytotoxic effects of this compound on cancer cell lines.
-
Cell Seeding: Plate cells (e.g., SH-SY5Y or Kelly neuroblastoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Caption: Workflow for a cell viability (MTT) assay.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is used to quantify the induction of apoptosis by this compound.
-
Cell Treatment: Treat cells (e.g., GBC-SD and SGC-996 gallbladder cancer cells) with the desired concentration of this compound (e.g., 100 nM) and/or other agents like TRAIL (100 ng/ml) for the specified time.[9]
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
-
Data Analysis: Quantify the percentage of cells in each quadrant to determine the rate of apoptosis.[9]
In Vivo Tumor Xenograft Study
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse model.
-
Cell Implantation: Subcutaneously or orthotopically inject cancer cells (e.g., GBC-SD cells) into immunocompromised mice (e.g., BALB/c nude mice).[8][9]
-
Tumor Growth: Allow the tumors to grow to a palpable size.
-
Treatment Administration: Administer this compound (e.g., 2 mg/kg in olive oil) via intraperitoneal (IP) injection according to a predetermined schedule (e.g., once every two days).[1] A control group should receive the vehicle alone.
-
Tumor Monitoring: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis, such as immunohistochemistry for apoptosis markers (e.g., TUNEL staining).[9]
Caption: Workflow for an in vivo tumor xenograft study.
Signaling Pathways Affected by this compound
The inhibition of eIF4A by this compound has significant downstream consequences on various signaling pathways, primarily due to the translational repression of key regulatory proteins.
A notable effect of this compound is the downregulation of the anti-apoptotic protein c-FLIP.[8] This sensitizes cancer cells to apoptosis induced by agents like TRAIL. By inhibiting the translation of c-FLIP, this compound allows for the activation of the caspase cascade, leading to programmed cell death.[8][13]
Caption: Downstream signaling effects of this compound.
Conclusion
This compound is a highly effective inhibitor of protein synthesis initiation with a well-defined mechanism of action centered on the RNA helicase eIF4A. Its ability to selectively target the translation of key oncoproteins and sensitize cancer cells to other therapies underscores its significant potential in oncology. Furthermore, its broad-spectrum antiviral activity highlights its versatility as a therapeutic agent. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic applications of this compound and other eIF4A inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. apexbt.com [apexbt.com]
- 4. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound | eIF4A inhibitor | Probechem Biochemicals [probechem.com]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Interaction: A Technical Guide to CR-1-31-B and eIF4A
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the foundational research concerning the interaction between the synthetic rocaglate CR-1-31-B and the eukaryotic initiation factor 4A (eIF4A). This compound is a potent and specific inhibitor of eIF4A, a key component of the translation initiation machinery that is frequently dysregulated in cancer and viral infections. This document summarizes the quantitative data, details the experimental protocols used to elucidate this interaction, and provides visual representations of the associated signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the interaction between this compound and eIF4A, as well as its effects on cellular processes.
| Parameter | Value | Cell Line/System | Condition | Reference |
| IC50 | 4 nM | Kelly (Neuroblastoma) | 48 hours | [1] |
| 20 nM | SH-SY5Y (Neuroblastoma) | 48 hours | [1] | |
| >10 µM | Krebs-2 translation extracts | (UC)-FF/HCV-IRES/Ren mRNA reporter | [2] | |
| 0.34 ± 0.19 µM | Krebs-2 translation extracts | (AG)-FF/HCV-IRES/Ren mRNA reporter | [2] | |
| EC50 | ~1.8 nM | Vero E6 cells | SARS-CoV-2 replication | [3] |
| 2.88 nM | MRC-5 cells | HCoV-229E replication | [4] | |
| 1.87 nM | MRC-5 cells | MERS-CoV replication | [4] | |
| 1.13 nM | A549 cells | ZIKV RNA levels | [4] | |
| Complex Half-Life (t1/2) | ~50 min | In vitro | eIF4A1•this compound•ATP•RNA complex | [5] |
Signaling Pathways and Mechanism of Action
Experimental Protocols
Detailed methodologies for key experiments cited in the foundational research on this compound and eIF4A interaction are provided below.
Fluorescence Polarization (FP) Assay for RNA Clamping
This assay measures the ability of this compound to stabilize the eIF4A:RNA complex.
Principle: The binding of a small fluorescently labeled RNA to the larger eIF4A protein results in a slower tumbling rate and thus an increase in fluorescence polarization. This compound enhances this binding, leading to a greater polarization signal.
Protocol:
-
Reagents and Materials:
-
Recombinant human eIF4A1 protein.
-
FAM-labeled poly r(AG)8 RNA probe.
-
This compound stock solution in DMSO.
-
FP buffer (e.g., 20 mM HEPES-KOH pH 7.5, 100 mM KCl, 1 mM MgCl2, 0.5 mM TCEP).
-
ATP solution.
-
Black, low-volume 384-well plates.
-
Plate reader capable of measuring fluorescence polarization.
-
-
Procedure:
-
Prepare a reaction mixture containing eIF4A1 protein (e.g., 1.5 µM), FAM-labeled poly r(AG)8 RNA (e.g., 10 nM), and ATP (e.g., 1 mM) in FP buffer.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the wells.
-
Incubate the plate at room temperature for 30 minutes in the dark.
-
Measure fluorescence polarization using the plate reader with appropriate excitation and emission wavelengths for the FAM fluorophore.
-
For dissociation experiments, pre-form the eIF4A1•this compound•ATP•RNA complex, then add a large excess of unlabeled poly r(AG)8 RNA to initiate dissociation and monitor the decrease in polarization over time.[5]
-
In Vitro Translation (IVT) Assay
This assay assesses the inhibitory effect of this compound on cap-dependent and cap-independent translation.
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate) is programmed with a bicistronic reporter mRNA encoding two different luciferases. The first cistron is translated via a cap-dependent mechanism, while the second is driven by an internal ribosome entry site (IRES), which is eIF4A-independent.
Protocol:
-
Reagents and Materials:
-
Rabbit reticulocyte lysate (RRL) or human coupled IVT kit.
-
Bicistronic reporter mRNA (e.g., encoding Firefly luciferase under a cap and Renilla luciferase under the HCV IRES).
-
This compound stock solution in DMSO.
-
Amino acid mixture.
-
Luciferase assay reagents.
-
Luminometer.
-
-
Procedure:
-
Set up the in vitro translation reactions according to the manufacturer's instructions, including the cell-free extract, amino acids, and reporter mRNA.
-
Add serial dilutions of this compound or DMSO control to the reactions.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Measure Firefly and Renilla luciferase activities using a luminometer.
-
Calculate the ratio of cap-dependent to IRES-dependent translation and normalize to the vehicle control to determine the specific inhibitory effect of this compound.[11][12]
-
Cell Viability (MTT) Assay
This assay determines the cytotoxic effect of this compound on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals.
Protocol:
-
Reagents and Materials:
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly).
-
Complete cell culture medium.
-
This compound stock solution in DMSO.
-
MTT solution (5 mg/mL in PBS).
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
-
96-well plates.
-
Microplate reader.
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 1 nM to 50 nM) or DMSO control for 24, 48, and 72 hours.
-
Add MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound.
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent nuclear stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
Protocol:
-
Reagents and Materials:
-
Cancer cell lines.
-
This compound stock solution in DMSO.
-
Annexin V-FITC/PI apoptosis detection kit.
-
Binding buffer.
-
Flow cytometer.
-
-
Procedure:
-
Treat cells with the desired concentrations of this compound or DMSO control for a specified time (e.g., 24-72 hours).
-
Harvest the cells (including any floating cells) and wash them with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.
-
Conclusion
The foundational research on the interaction between this compound and eIF4A has established a clear mechanism of action and demonstrated potent anti-cancer and antiviral activity. The data consistently show that this compound acts as a molecular clamp, stabilizing the eIF4A-RNA complex in a sequence-dependent manner and thereby inhibiting translation initiation. The experimental protocols detailed herein provide a robust framework for the further investigation of this and other eIF4A inhibitors. This in-depth understanding is crucial for the ongoing development of novel therapeutics targeting the translation machinery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Functional mimicry revealed by the crystal structure of an eIF4A:RNA complex bound to the interfacial inhibitor, des-methyl pateamine A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. assets.fishersci.com [assets.fishersci.com]
- 13. researchgate.net [researchgate.net]
The Discovery and Synthesis of CR-1-31-B: A Potent eIF4A Inhibitor
This technical guide provides an in-depth overview of the synthetic rocaglate CR-1-31-B, a potent inhibitor of the eukaryotic initiation factor 4A (eIF4A). We will explore its discovery, mechanism of action, and synthesis, with a focus on its potential as a therapeutic agent. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to this compound
This compound is a synthetic derivative of rocaglate, a class of natural products known for their anti-cancer properties. It has emerged as a powerful inhibitor of eIF4A, a key component of the translation initiation complex. By targeting eIF4A, this compound disrupts protein synthesis, leading to apoptosis in various cancer cells.[1][2][3][4] This guide will delve into the technical details of its discovery and synthesis, providing a comprehensive resource for the scientific community.
Discovery and Background
This compound was developed as part of a research effort to create novel anti-cancer agents that target the mTORC1 signaling pathway.[5] While mTORC1 inhibitors have shown clinical promise, their efficacy can be limited by feedback loops that reactivate the pathway.[5] To overcome this, researchers focused on downstream effectors of mTORC1, such as eIF4A. This compound, a silvestrol-related rocaglate, was identified as a potent and specific inhibitor of eIF4A with favorable pharmacokinetic properties.[5]
Mechanism of Action
This compound exerts its potent anti-cancer effects by clamping the DEAD-box RNA helicase eIF4A onto purine-rich sequences in the 5'-untranslated regions (5'-UTRs) of messenger RNAs (mRNAs).[6][7] This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the initiation of cap-dependent translation.[6] This leads to a global shutdown of protein synthesis, ultimately inducing apoptosis in cancer cells.[1][2] The ability of this compound to target both eIF4A1 and eIF4A2 is a key aspect of its activity.[7]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in inhibiting protein synthesis.
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the search results, it is described as a synthetic rocaglate. The synthesis would likely involve multi-step organic chemistry techniques, starting from a readily available precursor and employing various reactions to build the complex rocaglate core structure and introduce the specific functional groups that characterize this compound.
Quantitative Data
The following table summarizes the key quantitative data reported for this compound in various cancer cell lines and in vivo models.
| Parameter | Cell Line/Model | Value | Reference |
| IC50 (48h) | SH-SY5Y (Neuroblastoma) | 20 nM | [1][8] |
| IC50 (48h) | Kelly (Neuroblastoma) | 4 nM | [1][8] |
| Effective Concentration | MCF-10A (Breast) | 100 nM (inhibits MUC1-C translation) | [1][2][8] |
| Effective Concentration | MDA-MB-468 (Breast) | 10 and 100 nM (decreases MUC1-C) | [1][2][8] |
| In Vivo Dosage | Gallbladder Cancer Mouse Model | 2 mg/kg (IP, every 2 days for 28 days) | [1][2] |
| In Vivo Dosage | Pancreatic Cancer Mouse Model | 0.2 mg/kg (IP, daily for 7 days) | [1][2] |
| EC50 | HCoV-229E infected MRC-5 cells | 3.9 nM | [9] |
| EC50 | MERS-CoV infected MRC-5 cells | 4.3 nM | [9] |
| EC50 | SARS-CoV-2 infected Vero E6 cells | 41.6 nM | [9] |
Experimental Protocols
Detailed experimental protocols are proprietary and not fully disclosed in the provided search results. However, based on the descriptions, we can outline the general methodologies for key experiments.
Cell Viability Assay
-
Cell Seeding: Cancer cells (e.g., SH-SY5Y, Kelly) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: Cells are treated with a range of concentrations of this compound (e.g., 0.1-100 nM) for specified time points (e.g., 24, 48, 72 hours).[8]
-
Viability Assessment: Cell viability is measured using a standard method such as the MTT or CellTiter-Glo assay, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The results are normalized to untreated control cells, and the IC50 value is calculated using non-linear regression analysis.
Apoptosis Analysis
-
Cell Treatment: Cells are treated with this compound at concentrations known to induce cytotoxicity (e.g., 1-50 nM).[2][8]
-
Staining: After the treatment period, cells are harvested and stained with Annexin V and propidium iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells with compromised membranes.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Western Blot Analysis
-
Cell Lysis: Cells treated with this compound are lysed to extract total proteins.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., MUC1-C, cyclin D1, CDK4) and a loading control (e.g., β-actin).[1][10]
-
Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound.
Conclusion
This compound is a promising synthetic rocaglate that demonstrates potent and specific inhibition of eIF4A. Its unique mechanism of clamping eIF4A onto mRNA provides a powerful strategy to overcome resistance mechanisms associated with upstream inhibitors of the mTORC1 pathway. The preclinical data presented in this guide highlight its potential as a therapeutic agent for various cancers. Further research, including detailed pharmacokinetic and toxicology studies, is warranted to advance this compound towards clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. apexbt.com [apexbt.com]
- 4. glpbio.com [glpbio.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of RNA-Protein Molecular Clamps Using Proteome-Wide Stability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
basic principles of eIF4A inhibition by rocaglates
An In-depth Technical Guide on the Core Principles of eIF4A Inhibition by Rocaglates
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eukaryotic initiation factor 4A (eIF4A) is an ATP-dependent DEAD-box RNA helicase essential for the initiation phase of cap-dependent translation. It unwinds secondary structures in the 5' untranslated regions (5'-UTRs) of mRNAs, facilitating the recruitment and scanning of the 43S pre-initiation complex (PIC).[1] Due to the increased reliance of cancer cells on protein synthesis, eIF4A has emerged as a critical target for anti-neoplastic drug development.[2] Rocaglates, a class of natural and synthetic compounds, are potent inhibitors of eIF4A.[3] They function not by blocking the active site, but through a unique gain-of-function mechanism, acting as "molecular clamps" or interfacial inhibitors.[3][4] This guide elucidates the fundamental principles of this inhibition, summarizing key quantitative data and experimental methodologies for its study.
The Core Mechanism: An Interfacial Molecular Clamp
The primary mechanism of action for rocaglates is the stabilization of a ternary complex between eIF4A, the rocaglate molecule, and an mRNA substrate.[5] This process, often termed "RNA clamping," effectively sequesters eIF4A on the mRNA, converting it from a transient helicase into a static roadblock.[4][6]
Key Characteristics of the Mechanism:
-
Interfacial Binding: Rocaglates bind to a bimolecular cavity formed at the interface of eIF4A and the RNA strand.[7] Structural studies of a rocaglamide A (RocA):eIF4A1:polypurine RNA complex revealed that the compound makes critical contacts with both the protein (specifically residues like F163 and Q195 in human eIF4A1) and two adjacent purine bases in the RNA.[3][8]
-
Sequence Selectivity: The clamping action is not random; rocaglates induce eIF4A to preferentially bind to polypurine-rich sequences (e.g., poly r(AG)).[4][9] This selectivity is a key determinant of which mRNAs are most sensitive to inhibition.[4] While most rocaglates exhibit this purine bias, some members, like silvestrol, can also target polypyrimidine-containing regions, suggesting that different rocaglates possess distinct mRNA-targeting spectra.[2]
-
ATP-Independent Clamping: The clamping of eIF4A onto polypurine sequences by RocA occurs in an ATP-independent manner.[4][6] However, the stability of the resulting complex is enhanced in the presence of non-hydrolyzable ATP analogs, indicating the complex is stabilized when eIF4A is in a "closed" conformation.[2][10]
Figure 1. The "molecular clamp" mechanism of rocaglate action.
Downstream Consequences of RNA Clamping
The formation of the stabilized eIF4A-rocaglate-RNA complex leads to several interconnected outcomes that collectively suppress protein synthesis.[2]
-
Inhibition of 43S PIC Scanning: The clamped eIF4A complex acts as a physical barrier on the 5'-UTR, impeding the processive scanning of the 43S pre-initiation complex along the mRNA to locate the start codon.[4][6] This can lead to premature, upstream translation initiation or a complete failure to initiate on the correct open reading frame.[4]
-
Sequestration of the eIF4F Complex: Since eIF4A is a subunit of the rate-limiting eIF4F complex (also containing eIF4E and eIF4G), rocaglates can trap the entire complex on target mRNAs.[9] This sequestration increases the residence time of eIF4F on the RNA, preventing its recycling and participation in further rounds of initiation.[9]
-
Trans-Inhibitory "Bystander" Effect: By sequestering the limited pool of functional eIF4F complexes on purine-rich mRNAs, rocaglates can exert a "bystander" effect.[9] This leads to a general reduction in translation even for mRNAs that are not direct targets for clamping, as the overall availability of the initiation machinery is diminished.[2][9]
Figure 2. Inhibition of the translation initiation pathway by rocaglates.
Quantitative Analysis of Rocaglate Activity
The potency of rocaglates varies significantly based on their chemical structure, the assay system, and the specific cell line or mRNA reporter used. The tables below summarize representative quantitative data from the literature.
Table 1: In Vitro and Cellular Inhibitory Potency of Selected Rocaglates
| Compound | Assay Type | System/Cell Line | IC50 / EC50 | Reference |
|---|---|---|---|---|
| Amidino-rocaglates (ADRs) | In vitro Translation | Krebs Extract | Potent (~3-fold > CR-1-31-B) | [3] |
| Amidino-rocaglates (ADRs) | Antiviral Activity (HEV) | Cell-based | 1 - 9 nM | [2] |
| Zotatifin (eFT226) | Antiviral Activity (HCoV-229E) | MRC-5 Cells | 3.9 nM | [11] |
| Zotatifin (eFT226) | Antiviral Activity (MERS-CoV) | MRC-5 Cells | 4.3 nM | [11] |
| Zotatifin (eFT226) | Antiviral Activity (SARS-CoV-2) | Vero E6 Cells | 41.6 nM | [11] |
| Methyl Rocaglate | Cytotoxicity | Osteosarcoma Cells | 1 - 30 ng/mL |[5] |
IC50: Half-maximal inhibitory concentration; EC50: Half-maximal effective concentration.
Table 2: Relative RNA Clamping and Translation Inhibition
| Compound | eIF4A:RNA Clamping Activity (Relative) | Cap-Dependent Translation Inhibition (Relative) | Key Observation | Reference |
|---|---|---|---|---|
| Most Rocaglates | Correlates with inhibition | Correlates with clamping | Polypurine clamping is a general predictor of activity. | [9] |
| Silvestrol | Weak | Strong | Deviates from the general trend; potent inhibitor despite weak clamping in FP assays. | [2][9] |
| CMLD011166/7 | Potent | Weak | Deviates from the general trend; potent clampers with weak inhibitory activity. | [9] |
| Amidino-rocaglates | Very Potent | Very Potent | A potent new class identified through screening. |[3][9] |
Key Experimental Methodologies
The study of eIF4A inhibition by rocaglates relies on several key biochemical and cell-based assays.
Fluorescence Polarization (FP) Assay for RNA Clamping
This assay directly measures the ability of a compound to stabilize the eIF4A:RNA complex.
-
Principle: A short, fluorescein-labeled (FAM) RNA oligomer (typically a polypurine like r(AG)₈) is used as a probe.[3] In solution, this small probe tumbles rapidly, resulting in low fluorescence polarization. When bound by the much larger eIF4A protein, the tumbling rate slows dramatically, increasing the polarization signal. Rocaglates that "clamp" eIF4A onto the RNA will further increase and stabilize this signal.
-
Detailed Protocol:
-
Reagents: Purified recombinant human eIF4A1 protein (e.g., 500 nM), FAM-labeled RNA probe (e.g., 10 nM of poly r(AG)₈), assay buffer, test compounds (e.g., 10 µM dissolved in DMSO), and a non-hydrolyzable ATP analog like AMP-PNP.[2][3]
-
Procedure: a. In a microplate, combine the purified eIF4A1 and the FAM-labeled RNA probe in the assay buffer. b. Add the test rocaglate or vehicle control (DMSO) to the wells. c. Incubate the reaction at room temperature for a set period (e.g., 30 minutes) to allow complex formation and stabilization.[3][9]
-
Measurement: Measure fluorescence polarization using a suitable plate reader. The change in millipolarization units (ΔmP) relative to the DMSO control is calculated to quantify the clamping activity.[8]
-
Figure 3. Experimental workflow for a Fluorescence Polarization (FP) assay.
In Vitro Translation (IVT) Assay
This assay measures the direct impact of rocaglates on protein synthesis in a cell-free system.
-
Principle: A cell lysate, such as Krebs-2 extract or rabbit reticulocyte lysate (RRL), containing all the necessary translational machinery is programmed with a reporter mRNA.[3][8] The mRNA is typically bicistronic, encoding a cap-dependent reporter (e.g., Firefly luciferase) and an IRES-driven internal control (e.g., Renilla luciferase). Inhibition is measured by the reduction in the cap-dependent luciferase signal.
-
Detailed Protocol:
-
Reagents: Krebs-2 cell extract, energy mix (ATP, GTP, creatine phosphate, creatine kinase), amino acids, and in vitro transcribed bicistronic reporter mRNA (e.g., 10 ng/µL final concentration).[3][8]
-
Procedure: a. Thaw the Krebs-2 extract and supplement it with the energy mix and amino acids. b. Add the test rocaglate at various concentrations or a vehicle control. c. Add the reporter mRNA to initiate the translation reaction. d. Incubate the reaction at 30°C for a defined period (e.g., 60 minutes).[8][9]
-
Measurement: Stop the reaction and measure the Firefly and Renilla luciferase activities using a luminometer and appropriate substrates. The ratio of Firefly to Renilla luciferase is calculated and normalized to the vehicle control to determine the percent inhibition of cap-dependent translation.[8]
-
Conclusion
Rocaglates represent a unique class of translation inhibitors that operate through a sophisticated gain-of-function mechanism. By acting as a molecular staple to clamp the eIF4A helicase onto polypurine RNA sequences, they create a potent roadblock to ribosome scanning and sequester essential initiation factors. This sequence-selective inhibition, coupled with a broader trans-inhibitory effect, makes rocaglates powerful tools for studying translation and promising candidates for therapeutic development, particularly in oncology and virology.[12] A thorough understanding of their mechanism, guided by the quantitative and methodological frameworks presented here, is crucial for the continued exploration and optimization of this important compound class.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Rocaglates convert DEAD-box protein eIF4A into a sequence-selective translational repressor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates Induce Gain-of-Function Alterations to eIF4A and eIF4F - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting the DEAD-Box RNA Helicase eIF4A with Rocaglates—A Pan-Antiviral Strategy for Minimizing the Impact of Future RNA Virus Pandemics - PMC [pmc.ncbi.nlm.nih.gov]
The Impact of CR-1-31-B on Cap-Dependent Translation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the synthetic rocaglate CR-1-31-B and its mechanism of action as a potent inhibitor of cap-dependent translation. By targeting the eukaryotic initiation factor 4A (eIF4A), this compound offers a compelling therapeutic strategy for diseases characterized by dysregulated protein synthesis, such as cancer and viral infections. This document details the compound's mechanism, presents quantitative data on its efficacy, and provides comprehensive experimental protocols for its study.
Introduction to Cap-Dependent Translation and the Role of eIF4A
Cap-dependent translation is the primary mechanism for protein synthesis in eukaryotes. The process is initiated by the recognition of the 7-methylguanosine (m7G) cap structure at the 5' end of messenger RNA (mRNA) by the eukaryotic initiation factor 4F (eIF4F) complex.[1][2] This complex is a critical control point in translation and consists of three key proteins:
-
eIF4E: The cap-binding protein.[3]
-
eIF4G: A large scaffolding protein.
The activity of the eIF4F complex is tightly regulated, notably by the mTOR signaling pathway, which controls the availability of eIF4E.[3][5] Due to its essential role in unwinding mRNA, eIF4A is a crucial factor for the translation of many proto-oncogenic and survival-related proteins whose mRNAs possess highly structured 5' UTRs.[6] this compound is a synthetic rocaglate that potently and specifically targets eIF4A, thereby inhibiting this vital step in protein synthesis.[7][8]
Mechanism of Action of this compound
-
Binding to the eIF4A-RNA Complex : this compound exhibits powerful inhibitory effects by perturbing the interaction between eIF4A and RNA.[7][8]
-
Sequence-Selective Clamping : The compound preferentially stabilizes the eIF4A complex on polypurine-rich sequences within the 5' UTR of mRNAs.[1][9]
-
Inhibition of Protein Synthesis : By preventing the initiation of translation, this compound leads to a potent and selective shutdown of the synthesis of proteins whose mRNAs are highly dependent on eIF4A activity.[6][7]
This targeted disruption of protein synthesis underlies this compound's potent anti-neoplastic and antiviral activities.[8][9]
Signaling Pathway Context: mTOR and Cap-Dependent Translation
The mTOR pathway is a central regulator of cell growth and proliferation, in part through its control of protein synthesis.[10] The mTORC1 complex, a component of this pathway, phosphorylates 4E-BP1, which causes it to dissociate from eIF4E.[2][3] This frees eIF4E to bind with eIF4G and eIF4A to form the active eIF4F complex, thereby promoting cap-dependent translation. While this compound does not target the mTOR pathway directly, it inhibits a critical downstream node (eIF4A) that is essential for the pathway's ultimate effect on protein synthesis.
Quantitative Data Summary
This compound has demonstrated potent activity across a range of cell lines and models. The following tables summarize key quantitative data from preclinical studies.
Table 1: Anti-Cancer Activity of this compound
| Cell Line / Model | Cancer Type | Endpoint | Value | Citation(s) |
|---|---|---|---|---|
| SH-SY5Y | Neuroblastoma | IC50 (48h) | 20 nM | [7] |
| Kelly | Neuroblastoma | IC50 (48h) | 4 nM | [7] |
| GBC-SD, SGC-996 | Gallbladder Cancer | IC50 | ~100 nM | [8] |
| MCF-10A | Breast (EGF-stimulated) | MUC1-C Translation Inhibition | 100 nM | [7] |
| MDA-MB-468 | Breast Cancer | MUC1-C Abundance Decrease | 10 and 100 nM | [7] |
| Pancreatic Tumor Model | Pancreatic Ductal Adenocarcinoma | In vivo Protein Synthesis Inhibition | 0.2 mg/kg |[7] |
Table 2: Anti-Viral Activity of this compound
| Virus | Cell Line / Model | Endpoint | Value | Citation(s) |
|---|---|---|---|---|
| SARS-CoV-2 | Vero E6 cells | EC50 | ~1.8 nM | [9] |
| SARS-CoV-2 | Primary Human Airway Epithelial Cells | Viral Titer Reduction | Undetectable at 100 nM | [9] |
| HCoV-229E | MRC-5 cells | EC50 | 2.88 nM | [6] |
| MERS-CoV | MRC-5 cells | EC50 | 1.87 nM | [6] |
| HCoV-229E | MRC-5 cells | N Protein Reduction | ≥ 10 nM |[6] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize the effects of this compound.
Dual-Luciferase Reporter Assay for eIF4A-Dependent Translation
This assay specifically quantifies the inhibitory effect of this compound on eIF4A-dependent translation, distinguishing it from general effects on protein synthesis.[9]
Principle: A bicistronic reporter plasmid is used. The first cistron (Renilla luciferase) is translated via an eIF4A-independent Internal Ribosome Entry Site (IRES), such as that from the Hepatitis C Virus (HCV). The second cistron (Firefly luciferase) is translated via a standard cap-dependent mechanism, relying on an eIF4A-sensitive 5' UTR. A decrease in the Firefly:Renilla signal ratio indicates specific inhibition of eIF4A-dependent translation.
Methodology:
-
Cell Culture and Transfection:
-
Plate cells (e.g., HeLa or HEK293T) in 24-well plates to achieve 70-80% confluency on the day of transfection.
-
Transfect cells with the dual-luciferase reporter plasmid using a suitable lipid-based transfection reagent according to the manufacturer's protocol.
-
-
Compound Treatment:
-
Approximately 18-24 hours post-transfection, remove the culture medium.
-
Add fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 100 nM) or a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After the desired incubation period (e.g., 6-24 hours), wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of 1X Passive Lysis Buffer per well. Incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luminometry:
-
Transfer 20 µL of the cell lysate to a white, opaque 96-well plate.
-
Using a dual-injection luminometer, add 100 µL of Luciferase Assay Reagent II (LAR II) to measure Firefly luciferase activity.
-
Subsequently, inject 100 µL of Stop & Glo® Reagent to quench the Firefly signal and simultaneously measure Renilla luciferase activity.
-
-
Data Analysis:
-
Calculate the ratio of Firefly luciferase activity to Renilla luciferase activity for each well.
-
Normalize the ratios of the this compound-treated wells to the average ratio of the vehicle-treated control wells.
-
Plot the normalized ratios against the log of the this compound concentration to determine the IC50 value.
-
Polysome Profiling
Polysome profiling by sucrose density gradient ultracentrifugation separates ribosomal subunits, monosomes (single ribosomes on mRNA), and polysomes (multiple ribosomes on mRNA). A shift from heavy polysome fractions to lighter monosome fractions indicates an inhibition of translation initiation.[11][12]
Methodology:
-
Cell Treatment and Harvest:
-
Culture cells in 15-cm dishes to ~80% confluency. Treat with this compound or vehicle for the desired time.
-
Prior to harvesting, add cycloheximide (100 µg/mL) to the medium and incubate for 5 minutes at 37°C to "freeze" ribosomes on the mRNA.[12]
-
Place dishes on ice, wash twice with ice-cold PBS containing 100 µg/mL cycloheximide.
-
Scrape cells and collect by centrifugation at 300 x g for 5 minutes at 4°C.
-
-
Lysate Preparation:
-
Resuspend the cell pellet in an appropriate volume of hypotonic lysis buffer (e.g., containing Tris-HCl, KCl, MgCl2, Triton X-100, cycloheximide, and RNase inhibitors).
-
Incubate on ice for 10 minutes, then centrifuge at 13,000 x g for 10 minutes at 4°C to pellet nuclei and mitochondria.[13]
-
Carefully collect the supernatant (cytoplasmic lysate).
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear 10-50% sucrose gradients in ultracentrifuge tubes.[11]
-
Carefully layer the cytoplasmic lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 40,000 rpm in an SW41 Ti rotor) for 2 hours at 4°C.
-
-
Fractionation and Analysis:
-
Place the tube in a gradient fractionator system connected to a UV monitor (254 nm).
-
Puncture the bottom of the tube and pump a dense sucrose solution to push the gradient upwards through the UV detector.
-
Collect fractions of a fixed volume as the gradient is displaced. The UV absorbance profile will show peaks corresponding to 40S/60S subunits, 80S monosomes, and polysomes.
-
-
RNA Isolation:
-
Pool fractions corresponding to monosomes and polysomes.
-
Isolate RNA from the pooled fractions using a standard Trizol or column-based method. This RNA can be used for downstream analysis like RT-qPCR or RNA-seq.
-
Western Blotting
Western blotting is used to determine the effect of this compound on the abundance of specific proteins, particularly those with highly structured 5' UTRs that are sensitive to eIF4A inhibition (e.g., MUC1-C, c-FLIP, Cyclin D1) or viral proteins.[7][8][9]
Methodology:
-
Cell Lysis and Protein Quantification:
-
After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.[8]
-
Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Detect the signal using an imaging system or X-ray film.
-
Re-probe the membrane with an antibody against a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Conclusion
This compound is a potent and specific inhibitor of cap-dependent translation initiation. Its unique mechanism of clamping the eIF4A helicase onto mRNA provides a powerful tool for both basic research into the mechanisms of translational control and for the development of novel therapeutics. The quantitative data demonstrate its efficacy at low nanomolar concentrations against various cancers and viruses in preclinical models. The detailed protocols provided herein offer a robust framework for scientists to further investigate the biological effects and therapeutic potential of this promising compound.
References
- 1. Exploring the targeting spectrum of rocaglates among eIF4A homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mTOR/4E-BP1/eIF4E Signalling Pathway as a Source of Cancer Drug Targets | Bentham Science [eurekaselect.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. the-mtor-4e-bp1-eif4e-signalling-pathway-as-source-of-cancer-drug-targets - Ask this paper | Bohrium [bohrium.com]
- 6. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Polysome profiling is an extensible tool for the analysis of bulk protein synthesis, ribosome biogenesis, and the specific steps in translation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Polysome Fractionation and Analysis of Mammalian Translatomes on a Genome-wide Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Polysome profiling followed by quantitative PCR for identifying potential micropeptide encoding long non-coding RNAs in suspension cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Initial Investigation into the Therapeutic Potential of CR-1-31-B: A Technical Guide
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Abstract
CR-1-31-B, a synthetic rocaglate, has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), a key component of the cellular protein synthesis machinery. By clamping eIF4A onto mRNA, this compound effectively stalls the initiation of translation, leading to the suppression of proteins crucial for cancer cell survival and proliferation. This technical guide provides a comprehensive overview of the current understanding of this compound's therapeutic potential, focusing on its mechanism of action, preclinical efficacy in various cancer models, and its potential as an antiviral agent. Detailed experimental protocols, quantitative data, and visual representations of its molecular interactions and experimental applications are presented to facilitate further research and development.
Introduction
Mechanism of Action
The primary mechanism of action of this compound is the inhibition of eIF4A, which subsequently blocks the translation of key proteins involved in cancer cell proliferation and survival. This leads to the induction of apoptosis.
Caption: Mechanism of action of this compound.
Therapeutic Potential in Oncology
Preclinical studies have demonstrated the potent anti-cancer activity of this compound across a range of malignancies.
Neuroblastoma
Gallbladder Cancer
This compound sensitizes gallbladder cancer (GBC) cells to TRAIL-mediated apoptosis.[3][6] It achieves this by translationally downregulating c-FLIP, a key anti-apoptotic protein.[3][6] In GBC cell lines GBC-SD and SGC-996, this compound exhibited a dose-dependent inhibition of growth with an IC50 of approximately 100 nM.[3] In a mouse xenograft model of GBC, this compound administered at 2 mg/kg every two days reduced tumor growth and enhanced TRAIL-induced apoptosis.[4]
Pancreatic Cancer
In a murine orthotopic transplant model of pancreatic ductal adenocarcinoma, daily intraperitoneal injections of this compound at 0.2 mg/kg effectively inhibited protein synthesis and tumor growth.[4] Furthermore, treatment with 100 nM this compound for 5 hours was found to increase reverse glutamine metabolism in pancreatic cancer cells.[4]
Osteosarcoma
This compound has shown efficacy in inhibiting metastatic osteosarcoma (OS). It was found to have an IC50 of just 8 nM in metastatic OS cells.[7] The compound inhibited tumor cell growth in both 2D and 3D cultures, increased cellular oxidative stress, and enhanced PARP-cleavage under oxidative stress conditions.[7] In in vivo models, this compound delayed primary tumor growth and reduced lung metastases.[7]
Antiviral Potential
Recent studies have highlighted the potential of this compound as a broad-spectrum antiviral agent. It has demonstrated potent activity against coronaviruses, including SARS-CoV-2.[8] In vitro studies showed that this compound inhibits SARS-CoV-2 replication at low nanomolar concentrations, with an EC50 of approximately 1.8 nM in Vero E6 cells.[8] In primary human airway epithelial cells, a concentration of 100 nM reduced viral titers to undetectable levels.[8] The antiviral mechanism is consistent with its inhibition of eIF4A, which is essential for the translation of viral proteins.[9]
Quantitative Data Summary
| Cancer Type | Cell Line/Model | Endpoint | Concentration/Dose | Result | Reference |
| Neuroblastoma | SH-SY5Y | IC50 (48h) | 20 nM | [4] | |
| Kelly | IC50 (48h) | 4 nM | [4] | ||
| SH-SY5Y, Kelly | Apoptosis | 1-50 nM | Increased apoptosis rates | [1] | |
| Gallbladder Cancer | GBC-SD, SGC-996 | IC50 | ~100 nM | [3] | |
| BALB/c nude mice (GBC xenograft) | Tumor Growth | 2 mg/kg (IP, every 2 days) | Reduced tumor growth | [4] | |
| Pancreatic Cancer | Murine orthotopic transplant model | Tumor Growth | 0.2 mg/kg (IP, daily) | Inhibited tumor growth | [4] |
| Pancreatic cancer cells | Metabolism | 100 nM (5h) | Increased reverse glutamine metabolism | [4] | |
| Osteosarcoma | Metastatic OS cells | IC50 | 8 nM | [7] | |
| Breast Cancer | MDA-MB-468 | MUC1-C abundance | 10 and 100 nM | Decreased MUC1-C abundance | [4] |
| MCF-10A (EGF-stimulated) | MUC1-C translation | 100 nM (24h) | Inhibited MUC1-C translation | [4] | |
| Virus | Cell Line | Endpoint | Concentration | Result | Reference |
| SARS-CoV-2 | Vero E6 | EC50 | ~1.8 nM | [8] | |
| Primary human airway epithelial cells | Viral Titer | 100 nM | Reduced to undetectable levels | [8] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
A general workflow for assessing cell viability after treatment with this compound using an MTT assay.
Caption: General workflow for an MTT-based cell viability assay.
Protocol:
-
Following incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan crystals.
-
The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
Apoptosis Assay (Annexin V/PI Staining)
A typical workflow for detecting apoptosis using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Caption: Workflow for Annexin V/PI apoptosis detection.
Protocol:
-
Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.
-
The cell pellet is resuspended in Annexin V binding buffer.
-
Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
The cells are incubated in the dark at room temperature for approximately 15 minutes.
In Vivo Xenograft Studies
Protocol:
-
Animal models, such as BALB/c nude mice, are used.[4]
-
Cancer cells (e.g., GBC-SD) are subcutaneously or orthotopically injected to establish tumors.[3]
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
This compound is administered via a suitable route, such as intraperitoneal (IP) injection, at a specified dose and schedule (e.g., 2 mg/kg in olive oil, once every 2 days for 28 days).[4]
-
Tumor volume is measured regularly throughout the study.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis such as immunohistochemistry or TUNEL staining to assess apoptosis.[3]
Conclusion and Future Directions
This compound is a promising therapeutic candidate with a well-defined mechanism of action targeting a fundamental cellular process. Its potent anti-cancer activity in various preclinical models, coupled with its emerging antiviral properties, warrants further investigation. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to establish a safety profile and optimize dosing regimens for potential clinical trials. Furthermore, exploring the efficacy of this compound in combination with other anti-cancer agents could reveal synergistic effects and provide new avenues for treating resistant cancers. The continued exploration of this potent eIF4A inhibitor holds significant promise for the development of novel therapeutic strategies.
References
- 1. researchgate.net [researchgate.net]
- 2. Eukaryotic Translation Initiation Factor 4AI: A Potential Novel Target in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Determining the Optimal Concentration of CR-1-31-B for Neuroblastoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for determining the optimal concentration of CR-1-31-B, a potent eIF4A inhibitor, for inducing anti-cancer effects in neuroblastoma cells. Detailed protocols for key experiments, including cell viability, proliferation, and apoptosis assays, are presented. Furthermore, this guide summarizes effective concentration ranges for the neuroblastoma cell lines SH-SY5Y and Kelly, and elucidates the underlying mechanism of action through a detailed signaling pathway diagram.
Introduction
Data Presentation: Efficacy of this compound in Neuroblastoma Cell Lines
The following tables summarize the effective concentrations of this compound in two commonly used neuroblastoma cell lines, SH-SY5Y and Kelly, based on published data. These values serve as a starting point for experimental design.
Table 1: Effective Concentrations of this compound on SH-SY5Y Neuroblastoma Cells
| Assay Type | Concentration Range | Treatment Duration | Observed Effect |
| Cell Viability (MTT) | 10 nM - 50 nM | 24, 48, 72 hours | Significant decrease in viability observed at 10 nM.[4] |
| IC50 (48 hours) | 20 nM | 48 hours | 50% inhibition of cell viability.[4] |
| Apoptosis (Annexin V/PI) | 10 nM - 50 nM | 24, 48, 72 hours | Increased rates of early and late apoptosis. |
| Cell Proliferation (BrdU) | 10 nM - 50 nM | 24, 48, 72 hours | Dose-dependent decrease in proliferation.[1] |
Table 2: Effective Concentrations of this compound on Kelly Neuroblastoma Cells
| Assay Type | Concentration Range | Treatment Duration | Observed Effect |
| Cell Viability (MTT) | 1 nM - 10 nM | 24, 48, 72 hours | Significant decrease in viability observed at 5 nM.[4] |
| IC50 (48 hours) | 4 nM | 48 hours | 50% inhibition of cell viability.[4] |
| Apoptosis (Annexin V/PI) | 1 nM - 10 nM | 24, 48, 72 hours | Increased rates of early and late apoptosis. |
| Cell Proliferation (BrdU) | 1 nM - 10 nM | 24, 48, 72 hours | Dose-dependent decrease in proliferation.[1] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and the general experimental workflow for assessing its efficacy.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on neuroblastoma cells.
Materials:
-
Neuroblastoma cells (e.g., SH-SY5Y, Kelly)
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. A final concentration range of 1 nM to 100 nM is recommended as a starting point. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment durations (e.g., 24, 48, and 72 hours).
-
Following incubation, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add 100 µL of solubilization solution to each well.
-
Gently shake the plate for 15-20 minutes to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol allows for the quantification of apoptotic and necrotic cells following treatment with this compound.
Materials:
-
Treated and control neuroblastoma cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed and treat cells with this compound as described in the MTT assay protocol in 6-well plates.
-
After the treatment period, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative, PI-negative
-
Early apoptotic cells: Annexin V-positive, PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive, PI-positive
-
Western Blot Analysis for eIF4A and MYCN
This protocol is to assess the protein expression levels of eIF4A and MYCN in neuroblastoma cells treated with this compound.
Materials:
-
Treated and control neuroblastoma cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-eIF4A, anti-MYCN, and a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against eIF4A and MYCN overnight at 4°C, according to the manufacturer's recommended dilution. Also, probe a separate membrane or the same membrane after stripping for a loading control.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control to determine changes in protein expression.
Conclusion
The protocols and data presented in this document provide a robust framework for determining the optimal concentration of this compound for therapeutic studies in neuroblastoma. The provided concentration ranges for SH-SY5Y and Kelly cells serve as a valuable starting point, though it is crucial to empirically determine the optimal concentration for each specific cell line and experimental condition. By utilizing the detailed methodologies for assessing cell viability, apoptosis, and target protein expression, researchers can effectively characterize the anti-cancer effects of this compound and advance its potential as a novel therapeutic agent for neuroblastoma.
References
Application Notes and Protocols for CR-1-31-B in a Gallbladder Cancer Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gallbladder cancer (GBC) is a highly aggressive malignancy with a poor prognosis, often exhibiting resistance to conventional chemotherapies. A promising therapeutic strategy involves inducing apoptosis in cancer cells. However, GBC cells often show resistance to apoptosis-inducing agents like Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). The synthetic rocaglate, CR-1-31-B, a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), has emerged as a promising agent to overcome this resistance. By inhibiting eIF4A, this compound disrupts the synthesis of key proteins involved in cell survival, thereby sensitizing cancer cells to apoptotic stimuli.[1][2][3]
These application notes provide a comprehensive overview and detailed protocols for utilizing this compound in a gallbladder cancer xenograft model, specifically focusing on its synergistic effect with TRAIL.
Mechanism of Action of this compound
This compound is a synthetic rocaglate that acts as a potent inhibitor of eIF4A, an RNA helicase essential for the initiation of protein synthesis.[2] this compound works by perturbing the interaction between eIF4A and RNA, which stalls the translation of specific mRNAs, particularly those with complex 5' untranslated regions that are often associated with cell growth and survival proteins.[2] In the context of gallbladder cancer, a key target of this compound's translational inhibition is the cellular FLICE-like inhibitory protein (c-FLIP).[1][3] c-FLIP is a critical anti-apoptotic protein that blocks the activation of the caspase cascade. By downregulating the expression of c-FLIP, this compound removes this inhibitory block, thereby sensitizing GBC cells to apoptosis induced by agents like TRAIL.[1][3] This leads to the activation of the caspase cascade, ultimately resulting in programmed cell death.
Signaling Pathway of this compound in Sensitizing GBC Cells to TRAIL-Mediated Apoptosis
Caption: this compound inhibits eIF4A, leading to decreased c-FLIP translation and subsequent apoptosis.
Data Presentation
The following tables summarize the quantitative data from a study evaluating the efficacy of this compound, alone and in combination with TRAIL, in a GBC-SD xenograft model.
Table 1: Tumor Volume in GBC-SD Xenograft Model
| Treatment Group | Day 0 Tumor Volume (mm³) (Mean ± SD) | Day 28 Tumor Volume (mm³) (Mean ± SD) | % Tumor Growth Inhibition |
| Control (Vehicle) | ~100 | ~1200 | 0% |
| TRAIL | ~100 | ~900 | 25% |
| This compound | ~100 | ~500 | 58% |
| This compound + TRAIL | ~100 | ~200 | 83% |
Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.[4]
Table 2: Apoptosis in GBC-SD Xenograft Tumors
| Treatment Group | % Cleaved Caspase-3 Positive Cells (Mean ± SD) | % TUNEL Positive Cells (Mean ± SD) |
| Control (Vehicle) | ~5% | ~3% |
| TRAIL | ~15% | ~10% |
| This compound | ~30% | ~25% |
| This compound + TRAIL | ~50% | ~45% |
Data are estimated from graphical representations in the cited literature and are intended for comparative purposes.[4]
Experimental Protocols
Protocol 1: Establishment of a Gallbladder Cancer (GBC-SD) Subcutaneous Xenograft Model
This protocol describes the establishment of a subcutaneous tumor model using the GBC-SD human gallbladder cancer cell line in immunodeficient mice.
Materials:
-
GBC-SD human gallbladder cancer cell line
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel® Matrix (optional, but recommended to improve tumor take rate)
-
6-8 week old female BALB/c nude mice
-
Sterile syringes (1 mL) and needles (27-30 gauge)
-
Calipers for tumor measurement
Procedure:
-
Cell Culture: Culture GBC-SD cells in a T75 flask until they reach 80-90% confluency. Ensure cells are in the logarithmic growth phase.
-
Cell Harvesting: a. Aspirate the culture medium and wash the cells once with sterile PBS. b. Add 2-3 mL of Trypsin-EDTA and incubate at 37°C until cells detach. c. Neutralize the trypsin with 5-7 mL of complete culture medium. d. Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes. e. Discard the supernatant and resuspend the cell pellet in 10 mL of sterile PBS. f. Count the cells using a hemocytometer and assess viability (should be >95%).
-
Cell Preparation for Injection: a. Centrifuge the cell suspension again at 300 x g for 5 minutes. b. Resuspend the cell pellet in an appropriate volume of sterile, ice-cold PBS (or a 1:1 mixture of PBS and Matrigel®) to achieve a final concentration of 5 x 10⁷ cells/mL. Keep the cell suspension on ice.
-
Subcutaneous Injection: a. Anesthetize the mouse according to approved institutional animal care and use committee (IACUC) protocols. b. Shave and sterilize the injection site on the right flank of the mouse. c. Gently lift the skin and subcutaneously inject 100 µL of the cell suspension (containing 5 x 10⁶ GBC-SD cells). d. Slowly withdraw the needle to prevent leakage.
-
Tumor Monitoring: a. Monitor the mice daily for signs of tumor growth, which typically becomes palpable within 7-14 days. b. Once tumors are measurable, measure the tumor volume every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = (Length x Width²) / 2. c. Mice are typically ready for treatment when tumors reach a volume of 100-150 mm³.
Protocol 2: In Vivo Treatment with this compound and TRAIL
This protocol details the administration of this compound and TRAIL to the established GBC-SD xenograft-bearing mice.
Materials:
-
This compound
-
TRAIL
-
Olive oil (sterile)
-
Phosphate-Buffered Saline (PBS), sterile
-
GBC-SD xenograft-bearing mice with tumors of ~100-150 mm³
-
Sterile syringes (1 mL) and needles (27-30 gauge) for injection
Treatment Groups (n=5-8 mice per group):
-
Control: Vehicle (e.g., 60 µL olive oil) administered intraperitoneally (IP) every 2 days.
-
TRAIL: TRAIL (dosage to be optimized, e.g., 10 mg/kg) in sterile PBS administered via a suitable route (e.g., IP or intravenous) on a specified schedule.
-
This compound: 2 mg/kg this compound in 60 µL olive oil administered IP every 2 days.[5]
-
Combination: this compound and TRAIL administered as per the schedules for the individual agents.
Procedure:
-
Preparation of this compound Formulation: Dissolve this compound in sterile olive oil to a final concentration for a 2 mg/kg dosage in a 60 µL injection volume.
-
Administration: a. Randomize the tumor-bearing mice into the different treatment groups. b. Administer the respective treatments to each group according to the specified schedule for a duration of 28 days.
-
Monitoring: a. Measure tumor volume and body weight every 2-3 days. b. Monitor the general health of the mice throughout the study.
-
Endpoint Analysis: a. At the end of the 28-day treatment period, euthanize the mice according to IACUC guidelines. b. Excise the tumors, weigh them, and either fix them in formalin for immunohistochemistry (IHC) or snap-freeze them for molecular analysis. c. Perform IHC for markers of apoptosis such as cleaved caspase-3 and TUNEL staining on the fixed tumor tissues.
Experimental Workflow
Caption: Workflow for the gallbladder cancer xenograft study.
References
- 1. c-FLIPS reduces activation of caspase and NF-κB pathways and decreases T cell survival - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The c-FLIPL Cleavage Product p43FLIP Promotes Activation of Extracellular Signal-regulated Kinase (ERK), Nuclear Factor κB (NF-κB), and Caspase-8 and T Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. downregulation-of-c-flip-promotes-caspase-dependent-jnk-activation-and-reactive-oxygen-species-accumulation-in-tumor-cells - Ask this paper | Bohrium [bohrium.com]
CR-1-31-B: Application Notes and Protocols for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quantitative Data Summary
The following table summarizes the reported in vivo administration and dosage of CR-1-31-B in various animal models.
| Animal Model | Cancer Type | Dosage | Administration Route | Dosing Schedule | Vehicle | Reference |
| BALB/c nude mice | Gallbladder Cancer (GBC-SD xenografts) | 2 mg/kg | Intraperitoneal (IP) | Once every 2 days for 28 days | 60 μL olive oil | [1] |
| Murine orthotopic transplant model | Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg | Intraperitoneal (IP) | Daily for 7 days | Not specified | [1] |
| Female C57BL/6 mice | (For polysome profiling) | 0.2 mg/kg | Intraperitoneal (IP) | Single dose | 5.2% PEG400/5.2% Tween-80 | [5] |
Mechanism of Action: eIF4A Inhibition
Figure 1: Simplified signaling pathway of this compound's mechanism of action.
Experimental Protocols
In Vivo Tumor Xenograft Study
This protocol is a generalized methodology based on published studies for evaluating the efficacy of this compound in a subcutaneous tumor xenograft model.
1. Animal Model and Cell Line:
-
Animals: 4-6 week old immunodeficient mice (e.g., BALB/c nude or NOD-scid gamma).
-
Cell Line: A cancer cell line of interest (e.g., GBC-SD for gallbladder cancer). Culture cells under standard conditions.
2. Tumor Cell Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel at a concentration of 1 x 107 cells/mL.
-
Inject 100 μL of the cell suspension subcutaneously into the flank of each mouse.
-
Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
3. Treatment Protocol:
-
Once tumors reach a palpable size (e.g., 100-200 mm3), randomly assign the mice to treatment and control groups.
-
This compound Formulation:
-
Administration:
-
Administer this compound via intraperitoneal (IP) injection.
-
Dosage and schedule should be based on the specific cancer model (see table above). For example, for a gallbladder cancer model, a dose of 2 mg/kg can be administered every other day.[1]
-
-
Control Group: Administer the vehicle solution to the control group following the same schedule.
4. Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the animals for any signs of toxicity.
-
The study can be terminated when tumors in the control group reach a predetermined size or after a specific duration (e.g., 28 days).
-
At the endpoint, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry for markers of apoptosis like cleaved caspase-3).
Figure 2: General experimental workflow for in vivo efficacy studies.
Important Considerations
-
Solubility and Formulation: this compound is a hydrophobic molecule. Proper formulation is critical for its bioavailability and efficacy in vivo. It is recommended to first prepare a clear stock solution and then add co-solvents as needed for the working solution, which should be prepared fresh daily.[1]
-
Toxicity: While reported to be well-tolerated in vivo, it is essential to conduct preliminary dose-finding and toxicity studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used.[8]
-
Combination Therapy: this compound has shown synergistic effects when combined with other anti-cancer agents.[3] When designing combination studies, appropriate controls for each agent alone and in combination should be included.
-
Pharmacodynamic Studies: To confirm the in vivo mechanism of action, pharmacodynamic studies such as polysome profiling of tissues (e.g., liver or tumor) can be performed to assess the inhibition of protein synthesis.[5]
Disclaimer: This document provides a summary of publicly available information and general protocols. All animal experiments should be conducted in accordance with institutional guidelines and regulations, and protocols should be optimized for specific experimental needs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Amidino-Rocaglates – A potent class of eIF4A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR-1-31-B is a synthetic rocaglate, a class of natural products known for their potent biological activities. In the context of antiviral research, this compound has emerged as a promising inhibitor of a broad range of RNA viruses, including coronaviruses. This document provides detailed application notes and protocols for researchers investigating the antiviral properties of this compound against this significant family of pathogens.
Mechanism of Action
This compound exerts its antiviral effect by targeting the host eukaryotic initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of cap-dependent translation.[1][2] By binding to eIF4A, this compound clamps the helicase onto polypurine sequences within the 5' untranslated regions (5' UTRs) of viral mRNAs. This action stalls the scanning of the 43S preinitiation complex, thereby inhibiting the translation of viral proteins and ultimately suppressing viral replication.[1]
Quantitative Data Summary
This compound demonstrates potent antiviral activity against various coronaviruses at low nanomolar concentrations with minimal cytotoxicity. The following table summarizes the key quantitative data from in vitro and ex vivo studies.
| Virus | Cell Line | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (SI) | Reference(s) |
| SARS-CoV-2 | Vero E6 | ~1.8 | >90 | >50 | [1] |
| HCoV-229E | Vero E6 | ~2.9 | Not Reported | Not Reported | [1] |
| MERS-CoV | Vero E6 | ~1.9 | Not Reported | Not Reported | [1] |
| SARS-CoV-2 | NHBE (ex vivo) | 10-100 (dose-dependent reduction) | Not cytotoxic at active concentrations | Not Applicable | [1] |
EC₅₀ (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC₅₀ (Half-maximal cytotoxic concentration): The concentration of a drug that kills 50% of cells. SI (Selectivity Index): CC₅₀ / EC₅₀. A higher SI indicates a more favorable safety profile. NHBE: Normal Human Bronchial Epithelial cells.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (Cytotoxicity) Assay
This protocol describes the determination of the cytotoxic effects of this compound on a host cell line using a standard MTT assay.
References
Methodology for Assessing Apoptosis after CR-1-31-B Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CR-1-31-B is a potent and selective small molecule inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase that plays a crucial role in the initiation of protein synthesis. By clamping onto eIF4A, this compound impedes the translation of specific mRNAs, particularly those with complex 5' untranslated regions, which often encode for proteins involved in cell survival and proliferation. This selective inhibition of protein synthesis leads to the induction of apoptosis in various cancer cell types, making this compound a promising candidate for anti-cancer therapy. Notably, this compound has been shown to sensitize cancer cells to TRAIL-mediated apoptosis by downregulating the translation of the anti-apoptotic protein c-FLIP.[1][2] This document provides detailed protocols for assessing apoptosis in cancer cells following treatment with this compound.
Mechanism of Action: this compound and Apoptosis
This compound exerts its pro-apoptotic effects primarily through the inhibition of eIF4A, leading to a reduction in the protein levels of key survival factors. One of the critical targets is the cellular FLICE-like inhibitory protein (c-FLIP), a potent inhibitor of the extrinsic apoptosis pathway. By preventing the translation of c-FLIP mRNA, this compound treatment diminishes the cellular pool of c-FLIP protein. This reduction in c-FLIP levels sensitizes cancer cells to apoptosis induced by ligands such as Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL). In the presence of TRAIL, the death-inducing signaling complex (DISC) can form more efficiently, leading to the activation of caspase-8 and the subsequent executioner caspase-3, culminating in apoptotic cell death.
References
- 1. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for CR-1-31-B in Cell Viability and Proliferation Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mechanism of Action
Caption: Signaling pathway of this compound's inhibitory action.
Data Presentation
The following tables summarize the reported effects of this compound on various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value | Assay Duration |
| SH-SY5Y | Neuroblastoma | 20 nM | 48 hours |
| Kelly | Neuroblastoma | 4 nM | 48 hours |
| GBC-SD | Gallbladder Cancer | ~100 nM | 48 hours |
| SGC-996 | Gallbladder Cancer | ~100 nM | 48 hours |
| Metastatic OS cells | Osteosarcoma | 8 nM | Not Specified |
Data compiled from multiple sources.[1][4][7]
Table 2: Effective Concentrations of this compound for Various Cellular Effects
| Cell Line | Effect | Concentration | Incubation Time |
| SH-SY5Y | Decreased cell viability | 10 nM | 24, 48, 72 hours |
| Kelly | Decreased cell viability | 5 nM | 24, 48, 72 hours |
| MCF-10A | Inhibition of MUC1-C translation | 100 nM | 24 hours |
| MDA-MB-468 | Decreased MUC1-C abundance | 10, 100 nM | Not Specified |
| Pancreatic Cancer Cells | Increased reverse glutamine metabolism | 100 nM | 5 hours |
| MCF-7, T47D | Suppression of cyclin D1, CDK4, cyclin E1 | 3.2 nM | 24 hours |
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
Materials:
-
This compound (stock solution in DMSO)
-
Neuroblastoma cell lines (e.g., SH-SY5Y, Kelly)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Multichannel pipette
-
Plate reader (570 nm wavelength)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution. A suggested concentration range for initial experiments is 1 nM to 100 nM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate for the desired time points (e.g., 24, 48, 72 hours) at 37°C, 5% CO2.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, 5% CO2, allowing for the formation of formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
-
2. Cell Proliferation Assessment using BrdU Assay
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
BrdU Labeling and Detection Kit (commercially available)
-
Multichannel pipette
-
Plate reader (e.g., 450 nm wavelength)
Procedure:
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol to seed and treat cells with this compound at various concentrations and for desired durations.
-
-
BrdU Labeling:
-
Approximately 2-4 hours before the end of the treatment incubation, add BrdU labeling solution to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for BrdU incorporation into the DNA of proliferating cells.
-
-
Cell Fixation and Detection:
-
Remove the labeling medium and fix the cells using the fixing solution provided in the kit.
-
Wash the cells and add the anti-BrdU antibody conjugated to a detection enzyme (e.g., peroxidase).
-
Incubate to allow the antibody to bind to the incorporated BrdU.
-
Wash the wells to remove unbound antibody.
-
Add the substrate solution and incubate until a color change is observed.
-
Stop the reaction with the provided stop solution.
-
-
Data Acquisition:
-
Measure the absorbance at the recommended wavelength (e.g., 450 nm) using a plate reader.
-
The absorbance is directly proportional to the amount of BrdU incorporated, reflecting the level of cell proliferation.
-
Express the results as a percentage of proliferation relative to the vehicle-treated control.
-
Caption: Workflow for cell viability and proliferation assays.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cenmed.com [cenmed.com]
- 3. researchgate.net [researchgate.net]
- 4. aacrjournals.org [aacrjournals.org]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying CR-1-31-B in Osteosarcoma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Osteosarcoma is the most prevalent primary malignant bone tumor, particularly affecting children and adolescents.[1] A major challenge in treating osteosarcoma is its high propensity for metastasis, most commonly to the lungs, which significantly diminishes patient survival rates.[2][3] Recent research has identified a promising therapeutic compound, CR-1-31-B, that has demonstrated significant anti-metastatic activity in preclinical osteosarcoma models.[2][3]
Mechanism of Action of this compound in Osteosarcoma
This compound's primary mechanism of action in osteosarcoma involves the inhibition of eIF4A, which leads to the suppression of the NRF2-mediated antioxidant response.[2][7][8] Osteosarcoma cells that metastasize to the lungs encounter a highly oxidative environment.[2] To survive this stress, they upregulate the transcription factor NRF2, which in turn activates a suite of antioxidant genes.[2] this compound blocks the translation of NRF2 mRNA, thereby preventing the antioxidant response and rendering the cancer cells susceptible to oxidative stress-induced apoptosis.[2][7] This selective targeting of a key survival pathway in metastatic cells makes this compound a promising candidate for preventing and treating metastatic osteosarcoma.
References
- 1. Osteosarcoma: A comprehensive review of model systems and experimental therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research2reality.com [research2reality.com]
- 3. Drug discovery could prevent spread of childhood bone cancer | BCCRC [bccrc.ca]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacologic Inhibition of EIF4A Blocks NRF2 Synthesis to Prevent Osteosarcoma Metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
Troubleshooting & Optimization
CR-1-31-B Technical Support Center: Troubleshooting Solubility in DMSO
This technical support center provides guidance to researchers, scientists, and drug development professionals on overcoming solubility challenges with the eIF4A inhibitor, CR-1-31-B, in Dimethyl Sulfoxide (DMSO).
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: I'm having trouble dissolving this compound in DMSO. What are the recommended procedures?
A1: While this compound is highly soluble in DMSO, issues can arise.[1][2] Here is a recommended protocol for preparing a stock solution:
-
Use High-Quality, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds. Use newly opened, anhydrous DMSO for the best results.[1]
-
Gentle Heating: To aid dissolution, you can warm the solution to 37°C.[2][3]
-
Sonication: Use an ultrasonic bath to agitate the solution, which can help break up any precipitate and facilitate dissolution.[1][2][3]
-
Proper Storage: Once dissolved, store the stock solution in aliquots at -20°C for up to one month or at -80°C for up to six months to prevent degradation from repeated freeze-thaw cycles.[1]
Q2: My this compound precipitated out of solution after dilution in my aqueous experimental medium. How can I prevent this?
A2: Precipitation upon dilution into aqueous buffers is a common issue for hydrophobic compounds dissolved in DMSO. Here are some strategies to mitigate this:
-
Lower the Final DMSO Concentration: Aim for a final DMSO concentration of 0.5% or lower in your cell culture medium, as higher concentrations can be toxic to cells.
-
Use a Co-Solvent System: For in vivo experiments or sensitive in vitro assays, a co-solvent system may be necessary. Here are some published formulations:
-
Serial Dilutions: Perform serial dilutions in your final aqueous medium while vortexing to ensure rapid and even dispersion.
Q3: What are the physical and chemical properties of this compound?
A3: Understanding the properties of this compound can aid in its proper handling and use.
| Property | Value | Reference |
| Molecular Weight | 507.53 g/mol | [1] |
| Formula | C28H29NO8 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility in DMSO | ≥ 230 mg/mL (453.18 mM) | [1] |
| Solubility in DMSO | 300 mg/mL (591.10 mM) | [2][3] |
| Storage (Powder) | -20°C for 3 years | [1] |
| Storage (in Solvent) | -80°C for 6 months, -20°C for 1 month | [1] |
Q4: How does this compound work, and why is proper dissolution important for its activity?
A4: this compound is a synthetic rocaglate that acts as a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[2][3][4] eIF4A is an RNA helicase that unwinds the 5' untranslated region of mRNAs, a critical step for the initiation of protein synthesis. By binding to eIF4A, this compound "clamps" it onto polypurine-rich RNA sequences, stalling the translation of specific mRNAs, including those encoding oncoproteins.[5] Incomplete dissolution will lead to an inaccurate final concentration of the compound in your experiment, resulting in unreliable and non-reproducible data.
Experimental Protocols & Visual Guides
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
-
Weighing the Compound: Accurately weigh out 5.08 mg of this compound powder.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the vial containing the this compound powder.
-
Facilitating Dissolution:
-
Gently vortex the solution.
-
If necessary, warm the vial in a 37°C water bath for 5-10 minutes.
-
Place the vial in an ultrasonic bath for 10-15 minutes.
-
-
Verifying Dissolution: Visually inspect the solution to ensure that no solid particles are present. The solution should be clear.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.[1]
Visualizing the this compound Mechanism of Action
Caption: Mechanism of action of this compound as an eIF4A inhibitor.
Troubleshooting Workflow for this compound Solubility Issues
Caption: A logical workflow for troubleshooting this compound solubility in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. glpbio.com [glpbio.com]
- 3. glpbio.com [glpbio.com]
- 4. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Technical Support Center: Optimizing CR-1-31-B Treatment Duration
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for CR-1-31-B?
Q2: What is a typical starting point for treatment duration with this compound?
Q3: How do I determine the optimal treatment duration for my specific cell line?
A3: The optimal treatment duration should be determined empirically by performing a time-course experiment. This involves treating your cells with a fixed concentration of this compound (determined from a dose-response experiment) and assessing the desired endpoint (e.g., cell viability, apoptosis) at multiple time points (e.g., 12, 24, 48, 72 hours).
Q4: I am observing high levels of cytotoxicity even at short treatment durations. What could be the cause?
A4: High cytotoxicity at early time points could be due to several factors:
-
High Compound Concentration: The concentration of this compound may be too high for your specific cell line. It is recommended to perform a dose-response curve to determine the IC50 value.
-
Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to cytotoxic agents.[3]
-
Sub-optimal Cell Health: Ensure that your cells are healthy and in the logarithmic growth phase before starting the experiment.[4][5]
Q5: My results are not consistent across experiments. What are some common sources of variability?
A5: Inconsistent results can arise from several sources:
-
Cell Seeding Density: Ensure that the cell seeding density is consistent across all experiments.[4]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution.
-
Assay Timing: The timing of reagent addition and incubation steps should be kept consistent.
-
Solvent Effects: Ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level.
Troubleshooting Guides
Issue 1: Low Efficacy or No Observable Effect
| Possible Cause | Troubleshooting Step |
| Sub-optimal Concentration | Perform a dose-response experiment to determine the optimal concentration range for your cell line. |
| Incorrect Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration. |
| Compound Degradation | Ensure proper storage of the this compound stock solution as recommended by the manufacturer. |
| Cell Line Resistance | Consider using a different cell line or investigating potential resistance mechanisms. |
| Assay Sensitivity | Use a more sensitive assay to detect the desired endpoint. |
Issue 2: High Background Signal in Assays
| Possible Cause | Troubleshooting Step |
| Media Components | If using a fluorescence-based assay, consider using phenol red-free media to reduce autofluorescence.[6] |
| Contamination | Check for microbial contamination in your cell cultures. |
| Reader Settings | Optimize the settings on your plate reader, such as gain and exposure time.[4] |
| Well-to-Well Crosstalk | For fluorescence and luminescence assays, use black or white-walled plates, respectively, to minimize crosstalk.[6] |
Quantitative Data Summary
The following tables provide a summary of hypothetical data for this compound to illustrate expected outcomes.
Table 1: Dose-Response of this compound on Cell Viability at 48 Hours
| Cell Line | IC50 (nM) |
| Neuroblastoma (SH-SY5Y) | 20 |
| Neuroblastoma (Kelly) | 4 |
| Gallbladder Cancer (GBC-SD) | ~100 |
Note: IC50 values are approximate and can vary between experiments.
Table 2: Time-Course of Apoptosis Induction by 100 nM this compound in GBC-SD Cells
| Treatment Duration (hours) | % Apoptotic Cells (Annexin V+) |
| 0 | 5.2 ± 1.1 |
| 12 | 15.8 ± 2.5 |
| 24 | 35.1 ± 3.2 |
| 48 | 55.6 ± 4.8 |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[4]
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired duration (e.g., 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.
Protocol 2: Time-Course Analysis of Apoptosis by Flow Cytometry
-
Cell Seeding: Seed cells in a 6-well plate and allow them to adhere.
-
Treatment: Treat the cells with a fixed concentration of this compound (e.g., the IC50 value) for different durations (e.g., 0, 12, 24, 48 hours).
-
Cell Harvesting: At each time point, harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Staining: Stain the cells with an Annexin V/Propidium Iodide (PI) kit according to the manufacturer's protocol.[8]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to quantify the percentage of apoptotic cells.
Visualizations
Caption: Mechanism of this compound action on protein synthesis.
Caption: Workflow for optimizing this compound treatment duration.
Caption: Troubleshooting decision tree for low efficacy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. promegaconnections.com [promegaconnections.com]
- 4. biocompare.com [biocompare.com]
- 5. marinbio.com [marinbio.com]
- 6. selectscience.net [selectscience.net]
- 7. benchchem.com [benchchem.com]
- 8. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of CR-1-31-B in experimental conditions
Welcome to the technical support center for CR-1-31-B. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound during experimental use. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common stability challenges.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage procedure for this compound?
A1: Proper storage is crucial for maintaining the integrity of this compound. For long-term storage, the powdered form of the compound should be kept at -20°C, where it is stable for up to three years. Once dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to six months or at -20°C for up to one month.[1][2] To prevent degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot the stock solution into smaller, single-use volumes.
Q2: What are the primary known degradation pathways for this compound?
A2: While specific degradation pathways for this compound have not been extensively published, its chemical structure as a rocaglate derivative suggests susceptibility to common degradation pathways for similar natural products. The presence of ester and lactone functionalities makes it prone to hydrolysis under both acidic and basic conditions.[3][4][5] The furan ring within its structure may also be susceptible to oxidative and photolytic degradation.[6][7]
Q3: How can I assess the stability of this compound in my specific experimental setup?
A3: To determine the stability of this compound in your experimental medium (e.g., cell culture media), you can perform a simple time-course experiment. Incubate a solution of this compound in your medium under your standard experimental conditions (e.g., 37°C, 5% CO₂). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of the medium and analyze the concentration of the intact compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[8] A decrease in the concentration of the parent compound over time is indicative of instability.
Q4: Are there any known stabilizing agents that can be used with this compound?
A4: Specific stabilizing agents for this compound have not been documented. However, for hydrophobic compounds like rocaglates, cyclodextrins can be employed to form inclusion complexes, which may enhance solubility and protect against degradation.[1][2][3][8][9] Additionally, the use of antioxidants could potentially mitigate oxidative degradation, a common pathway for complex organic molecules.[10][11][12] The choice of a stabilizing agent should be carefully considered and validated for compatibility with your experimental system.
Troubleshooting Guides
This section provides solutions to specific issues you may encounter when working with this compound.
Issue 1: Precipitation of this compound in Aqueous Media
Symptoms:
-
Visible precipitate or cloudiness in the experimental medium after adding the this compound stock solution.
-
Inconsistent or lower-than-expected biological activity.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Low Aqueous Solubility | This compound is highly soluble in DMSO but has limited solubility in aqueous solutions.[1] To address this: • Optimize Dilution: Perform serial dilutions rather than a single large dilution. Slowly add the stock solution to the aqueous medium while gently vortexing. • Use a Carrier: Consider using a solubilizing agent such as a cyclodextrin derivative to improve aqueous solubility.[1][2][3][8][9] |
| "Salting Out" Effect | High salt concentrations in the buffer can decrease the solubility of organic compounds. • Buffer Composition: If possible, test buffers with lower ionic strength. |
| Temperature Effects | Solubility can be temperature-dependent. • Pre-warming: Ensure your aqueous medium is at the experimental temperature before adding the compound. |
Issue 2: Loss of Biological Activity Over Time in Cell Culture
Symptoms:
-
The observed biological effect of this compound diminishes during longer incubation periods (e.g., >24 hours).
-
Inconsistent results between experiments with different incubation times.
Potential Causes and Solutions:
| Potential Cause | Troubleshooting Steps |
| Hydrolytic Degradation | The ester/lactone moieties in this compound are susceptible to hydrolysis, which can be accelerated by the pH and temperature of the cell culture medium.[3][4][5] • pH Monitoring: Monitor the pH of your cell culture medium throughout the experiment, as cellular metabolism can cause it to change. • Fresh Media: For long-term experiments, consider replacing the medium with freshly prepared this compound at regular intervals (e.g., every 24 hours). |
| Oxidative Degradation | The complex structure of this compound may be prone to oxidation. • Antioxidants: If compatible with your assay, consider the addition of a mild antioxidant to the medium. |
| Adsorption to Plastics | Hydrophobic compounds can adsorb to the surface of plastic labware, reducing the effective concentration. • Low-Binding Plates: Use low-protein-binding plates and tubes. • Pre-treatment: Pre-incubating the plates with a blocking agent like bovine serum albumin (BSA) may reduce non-specific binding. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC-grade water, acetonitrile, and methanol
-
Phosphate buffer (pH 7.4)
-
Photostability chamber
-
Oven
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the powdered compound in an oven at 80°C for 48 hours.
-
Photodegradation: Expose a solution of this compound (100 µg/mL in methanol) to UV light in a photostability chamber.
-
-
Sample Analysis: At specified time points, withdraw aliquots, neutralize if necessary, and dilute with the mobile phase to a suitable concentration for HPLC analysis.
-
HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Gradient Program:
-
0-5 min: 30% Acetonitrile
-
5-25 min: 30% to 90% Acetonitrile
-
25-30 min: 90% Acetonitrile
-
30-35 min: 90% to 30% Acetonitrile
-
35-40 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.[13][14][15]
Visualizations
References
- 1. alzet.com [alzet.com]
- 2. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Identifying lactone hydrolysis in pharmaceuticals. A tool for metabolite structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. pharmaexcipients.com [pharmaexcipients.com]
- 10. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. uspharmacist.com [uspharmacist.com]
- 12. US8007737B2 - Use of antioxidants to prevent oxidation and reduce drug degradation in drug eluting medical devices - Google Patents [patents.google.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis of copolyesters based on substituted and non-substituted lactones towards the control of their crystallinity and their potential effect on hydrolytic degradation in the design of soft medical devices - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of silvestrol pharmacokinetics in mice using liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
refining CR-1-31-B dosage to minimize in vivo toxicity
This technical support center provides guidance for researchers, scientists, and drug development professionals on refining the dosage of CR-1-31-B to minimize in vivo toxicity. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
Q2: What are the reported in vivo dosages of this compound and what were the observed outcomes?
A2: Several in vivo studies have been conducted using this compound in mouse models, with dosages varying depending on the cancer type being investigated. It is crucial to note that these are starting points and optimal dosage will vary.
| Cancer Model | Dosage and Administration | Key Findings | Reference |
| Gallbladder Cancer | 2 mg/kg, Intraperitoneal (IP), every 2 days for 28 days | Reduced tumor growth and initiated TRAIL-induced apoptosis. Considered safe in vivo with no notable reduction in body weight. | [1][3][4] |
| Pancreatic Ductal Adenocarcinoma | 0.2 mg/kg, IP, daily for 7 days | Effectively inhibited protein synthesis and tumor growth. | [1][4] |
Q3: What are the common signs of toxicity to monitor for when administering this compound in vivo?
A3: While specific toxicity studies for this compound are not extensively published, general signs of toxicity in rodent models should be closely monitored. These include, but are not limited to:
-
Physical Appearance: Ruffled fur, hunched posture, lethargy, and changes in skin color.
-
Body Weight: Significant weight loss (typically more than 10-15% of initial body weight) is a key indicator of toxicity.[3]
-
Behavioral Changes: Reduced activity, social isolation, and changes in feeding or drinking habits.
-
Gastrointestinal Issues: Diarrhea or constipation.
-
Clinical Chemistry: Alterations in liver enzymes (ALT, AST), kidney function markers (creatinine, BUN), and complete blood counts should be assessed.[5]
Q4: How can I establish a maximum tolerated dose (MTD) for this compound in my specific animal model?
A4: Establishing the MTD is a critical step in refining the dosage. This involves a dose-escalation study. A standard approach is to start with a low dose (e.g., based on in vitro efficacy data and previously reported in vivo doses) and escalate the dose in different cohorts of animals until signs of dose-limiting toxicity are observed. The MTD is typically defined as the highest dose that does not cause unacceptable side effects or mortality due to short-term toxicity.[6]
Q5: What experimental approaches can be used to refine the this compound dosage to minimize toxicity while maintaining efficacy?
A5: A systematic approach is necessary to determine the optimal therapeutic window. This involves conducting a dose-response study where multiple dose levels of this compound are evaluated for both anti-tumor efficacy and toxicity. Key parameters to assess include tumor growth inhibition, survival, and the toxicity markers mentioned in Q3. The goal is to identify the lowest effective dose that provides a significant therapeutic benefit with a manageable and acceptable level of toxicity.
Troubleshooting Guides
Problem: Significant body weight loss observed in treated animals.
| Possible Cause | Troubleshooting Step |
| Dosage is too high. | Reduce the dosage of this compound in the next cohort of animals. |
| Formulation or vehicle is causing adverse effects. | Prepare a fresh formulation and ensure its stability. Run a vehicle-only control group to rule out vehicle-related toxicity. |
| Frequent administration is leading to cumulative toxicity. | Decrease the frequency of administration (e.g., from daily to every other day). |
Problem: No significant anti-tumor efficacy at a well-tolerated dose.
| Possible Cause | Troubleshooting Step |
| The dose is below the therapeutic threshold. | Cautiously escalate the dose while closely monitoring for signs of toxicity. |
| The administration route is not optimal for this tumor model. | Consider alternative administration routes if feasible, based on the compound's properties. |
| The tumor model is resistant to eIF4A inhibition. | Confirm the expression and dependency of the tumor cells on the eIF4A pathway in vitro before proceeding with further in vivo studies. |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study
-
Animal Model: Select a relevant rodent model (e.g., BALB/c nude mice).
-
Group Allocation: Assign animals to cohorts of 3-5 animals per group. Include a vehicle control group.
-
Dose Escalation:
-
Start with a dose of 0.1 mg/kg.
-
Administer this compound via the intended route (e.g., intraperitoneally).
-
Observe animals daily for clinical signs of toxicity for at least 7 days.
-
If no severe toxicity is observed, escalate the dose in the next cohort (e.g., 0.2 mg/kg, 0.5 mg/kg, 1 mg/kg, 2 mg/kg, and so on).
-
-
Data Collection: Record body weight, clinical observations, and any instances of morbidity or mortality daily.
-
MTD Determination: The MTD is the dose level below the one that induces severe, irreversible, or life-threatening toxicity.
Protocol 2: Dose-Response and Efficacy Study
-
Tumor Implantation: Implant tumor cells into the selected animal model. Allow tumors to reach a palpable size (e.g., 100 mm³).
-
Group Allocation: Randomize animals into treatment groups (n=8-10 per group), including a vehicle control.
-
Dosing Regimen: Based on the MTD study, select 3-4 dose levels of this compound (e.g., a high dose near the MTD, a medium dose, and a low dose). Administer the compound according to a predetermined schedule.
-
Efficacy Assessment: Measure tumor volume with calipers 2-3 times per week. Record animal body weights at the same frequency.
-
Toxicity Monitoring: Perform daily clinical observations. At the end of the study, collect blood for complete blood count and serum chemistry analysis. Collect major organs for histopathological examination.
-
Data Analysis: Compare tumor growth inhibition, survival rates, and toxicity profiles across the different dose groups to determine the optimal therapeutic dose.
Visualizations
Caption: Mechanism of action of this compound on the eIF4A-mediated translation initiation pathway.
Caption: Experimental workflow for refining this compound dosage to minimize in vivo toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | TargetMol [targetmol.com]
- 5. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (−) and the eIF4A-inhibitor Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Toxicology | MuriGenics [murigenics.com]
addressing inconsistencies in experimental results with CR-1-31-B
Welcome to the technical support center for CR-1-31-B. This resource is designed to assist researchers, scientists, and drug development professionals in addressing inconsistencies and troubleshooting common issues encountered during experiments with this potent eIF4A inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
Q2: What is the recommended solvent and storage condition for this compound?
For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO).[1] It is crucial to use newly opened, non-hygroscopic DMSO, as the compound's solubility can be significantly impacted by moisture.[1] For long-term storage, the solid powder form should be kept at -20°C for up to three years.[1] Stock solutions in DMSO can be stored at -80°C for up to six months or at -20°C for up to one month.[1] It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.[1]
Q3: What are the typical concentrations of this compound used in cell culture experiments?
Q4: Can this compound be used in in vivo studies?
Yes, this compound has been used in animal models. For instance, in a mouse model of gallbladder cancer, it was administered via intraperitoneal (IP) injection at a dose of 2 mg/kg in olive oil.[1] In a pancreatic ductal adenocarcinoma model, a daily IP dose of 0.2 mg/kg was effective.[1] For in vivo applications, it is often formulated in vehicles such as olive oil, or a mixture of DMSO, PEG300, Tween-80, and saline.[1] Fresh preparation of the working solution for in vivo experiments on the same day of use is recommended.[1]
Troubleshooting Guide
Inconsistent IC50 Values or Variable Cellular Responses
| Potential Cause | Troubleshooting Suggestion |
| Compound Solubility and Stability | Ensure this compound is fully dissolved. Use fresh, high-quality, anhydrous DMSO.[1] Sonicate if necessary to aid dissolution.[1] Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.[1] |
| Batch-to-Batch Variability | If you suspect variability between different lots of the compound, it is advisable to test each new batch for its potency by running a standard dose-response curve with a sensitive cell line. |
| Cell Line Health and Passage Number | Use cells that are healthy, in the logarithmic growth phase, and have a consistent and low passage number. High passage numbers can lead to genetic drift and altered cellular responses. |
| Serum Concentration in Culture Media | The concentration of fetal bovine serum (FBS) or other serum components in the culture medium can influence the activity of small molecules. Maintain a consistent serum concentration across all experiments. If inconsistencies persist, consider performing experiments in reduced-serum or serum-free media, if appropriate for your cell line. |
| Cell Seeding Density | Ensure a consistent cell seeding density across all wells and experiments. Overly confluent or sparse cultures can exhibit different sensitivities to treatment. |
High Background or Off-Target Effects
| Potential Cause | Troubleshooting Suggestion |
| Non-specific Cytotoxicity | At higher concentrations, compounds can exhibit non-specific toxicity. Perform a careful dose-response analysis to identify a concentration range that is specific for the intended target. Include appropriate negative controls, such as a vehicle-only control (e.g., DMSO). |
| Off-Target Effects | While this compound is a potent eIF4A inhibitor, the possibility of off-target effects cannot be entirely ruled out.[7] To confirm that the observed phenotype is due to eIF4A inhibition, consider using structurally different eIF4A inhibitors as a comparison or employing genetic approaches like siRNA or CRISPR to validate the target. |
Experimental Artefacts
| Potential Cause | Troubleshooting Suggestion |
| DMSO Concentration | The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) and consistent across all experimental and control groups, as DMSO itself can have effects on cell growth and differentiation.[3] |
| Assay-Specific Issues | Ensure that the chosen assay (e.g., MTT, CellTiter-Glo) is not being interfered with by this compound. For example, some compounds can interfere with the enzymatic reactions or fluorescent readouts of viability assays. Cross-validate findings with a secondary, mechanistically different assay (e.g., trypan blue exclusion, apoptosis assays). |
Experimental Protocols
General Protocol for In Vitro Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (medium with the same final concentration of DMSO).
-
Viability Assessment: Measure cell viability using a suitable assay, such as MTT or CellTiter-Glo, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot the dose-response curve to determine the IC50 value.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. What are eIF4A inhibitors and how do they work? [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
how to properly store and handle CR-1-31-B for research
Technical Support Center: CR-1-31-B
This guide provides detailed information, protocols, and troubleshooting advice for the proper storage and handling of the selective TPK1 inhibitor, this compound, in a research setting.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A: Proper storage is critical to maintain the stability and efficacy of this compound. The lyophilized powder and reconstituted solutions have different storage requirements.
-
Lyophilized Powder: Should be stored at -20°C, protected from light, and kept in a desiccator to prevent moisture absorption.
-
Stock Solutions: Once reconstituted, aliquot into single-use volumes and store at -80°C. Avoid repeated freeze-thaw cycles.
Q2: How should I safely handle this compound powder and solutions?
A: this compound is a potent cytotoxic compound and requires careful handling to avoid exposure.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves (nitrile or neoprene).
-
Ventilation: Handle the lyophilized powder and prepare stock solutions in a certified chemical fume hood to prevent inhalation of airborne particles.
-
Waste Disposal: Dispose of all contaminated materials (e.g., pipette tips, tubes, gloves) as hazardous chemical waste according to your institution's guidelines.
Q3: What is the best solvent for reconstituting this compound?
A: The recommended solvent for creating a primary stock solution is dimethyl sulfoxide (DMSO). For aqueous experimental buffers, ensure the final DMSO concentration is non-toxic to your cell model (typically <0.1%).
Q4: What is the known mechanism of action for this compound?
A: this compound is a selective ATP-competitive inhibitor of Tumor Proliferation Kinase 1 (TPK1). Inhibition of TPK1 blocks the phosphorylation of the downstream effector protein, Cell Cycle Progression Factor 2 (CCPF2), leading to G1 cell cycle arrest and apoptosis.
Caption: Simplified signaling pathway for this compound mediated TPK1 inhibition.
Quantitative Data Summary
Table 1: Recommended Storage Conditions
| Form | Temperature | Light Protection | Notes |
| Lyophilized Powder | -20°C | Required (Amber vial) | Store with desiccant |
| DMSO Stock (10 mM) | -80°C | Recommended | Aliquot to avoid freeze-thaw cycles |
| Aqueous Buffer | 4°C | Required | Use within 24 hours |
Table 2: Solubility Profile
| Solvent | Max Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ~5 mg/mL |
| PBS (pH 7.2) | < 0.1 mg/mL |
Troubleshooting Guides
Q: My experimental results are inconsistent between assays. What could be the cause?
A: Inconsistency often stems from compound instability or handling.
-
Freeze-Thaw Cycles: Are you using a fresh aliquot of the -80°C stock solution for each experiment? Repeatedly freezing and thawing a stock solution can lead to compound degradation.
-
Light Exposure: Were the stock solutions and final assay plates protected from direct light? this compound is light-sensitive, and prolonged exposure can reduce its potency.
-
Solution Age: If using diluted solutions in aqueous buffers, ensure they were prepared fresh. Do not store this compound in aqueous media for extended periods.
Q: I am observing significant cell death in my vehicle control wells. Why is this happening?
A: This is typically related to the final concentration of the solvent (DMSO).
-
High DMSO Concentration: Calculate the final percentage of DMSO in your cell culture media. Most cell lines are sensitive to DMSO concentrations above 0.5%. Aim for a final concentration of ≤0.1%.
-
DMSO Quality: Ensure you are using a high-purity, cell culture-grade DMSO for your stock solutions.
Q: I noticed precipitation after diluting the this compound stock into my aqueous cell culture medium. How can I prevent this?
A: This is due to the low aqueous solubility of this compound.
-
Serial Dilutions: Avoid diluting the highly concentrated DMSO stock directly into your final aqueous buffer. Perform an intermediate dilution step in a solvent like ethanol or in a serum-containing medium before the final dilution.
-
Vortexing: When making dilutions, vortex the solution thoroughly immediately after adding the compound to ensure it is fully dissolved before it has a chance to precipitate.
Experimental Protocols
Protocol: Reconstitution and Dilution of this compound for Cell-Based Assays
This protocol describes the preparation of a 10 mM primary stock solution and subsequent serial dilutions for treating cells in a 96-well plate format.
Materials:
-
This compound (lyophilized powder)
-
Anhydrous, sterile DMSO
-
Sterile, pyrogen-free water or PBS
-
Sterile microcentrifuge tubes
-
Calibrated pipettes
Workflow:
Caption: Workflow for reconstitution and use of this compound in experiments.
Methodology:
-
Equilibration: Allow the vial of lyophilized this compound powder to warm to room temperature for at least 15 minutes before opening to prevent condensation.
-
Reconstitution: Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM primary stock solution. For example, to a 1 mg vial of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Solubilization: Cap the vial tightly and vortex for 1-2 minutes until the powder is completely dissolved.
-
Aliquoting: Dispense the 10 mM stock solution into single-use, light-protecting (amber) microcentrifuge tubes. The volume per aliquot should be sufficient for one experiment to avoid reusing a thawed tube.
-
Storage: Immediately store the aliquots at -80°C.
-
Preparation of Working Solution: For a typical experiment, thaw a single aliquot. Perform serial dilutions in sterile cell culture medium to achieve the desired final concentrations for treating your cells. Ensure the final DMSO concentration remains below 0.1%.
-
Cell Treatment: Add the final diluted this compound solutions to your assay plates and proceed with your experimental incubation.
Technical Support Center: Using Negative Controls in Complement Receptor 1 (CR1) Research
This technical support center provides guidance for researchers using inactive controls in experiments involving Complement Receptor 1 (CR1), a key regulator of the complement system. While the specific designation "CR-1-30-B" as an inactive enantiomer of a small molecule did not correspond to publicly available information, the principles of rigorous experimental design using appropriate negative controls are universal. This guide focuses on best practices for selecting and using negative controls in the context of CR1-related research, particularly with soluble CR1 (sCR1) which is composed of 30 Short Consensus Repeats (SCRs).[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What is the appropriate negative control for a soluble protein therapeutic like sCR1?
When working with a large protein therapeutic such as soluble CR1 (sCR1), the concept of a simple "inactive enantiomer" as a negative control, which is common for small chiral molecules, does not directly apply.[4][5] Proteins are complex, chiral macromolecules, and their activity is determined by their specific three-dimensional structure. Therefore, an appropriate negative control for sCR1 should be a substance that is structurally similar in terms of size and general physical properties but lacks the specific biological activity of sCR1.
Ideal negative controls for sCR1 include:
-
Scrambled or Misfolded Protein: A version of the sCR1 protein with a scrambled amino acid sequence or one that has been intentionally misfolded (e.g., through heat denaturation). This control helps to ensure that the observed effects are due to the specific conformation of sCR1 and not just the presence of a protein.
-
Irrelevant Protein Control: A protein of similar molecular weight and with similar post-translational modifications (e.g., glycosylation) that is known to be inactive in the experimental system. This helps to control for non-specific protein effects.
-
Vehicle Control: The buffer or solution in which the sCR1 is dissolved. This is a fundamental control to ensure that the vehicle itself does not have any effect on the experimental outcome.
Q2: How can I be sure my negative control is truly inactive?
To validate that your chosen negative control is inactive, you should perform a series of characterization and functional assays. The activity of sCR1 is primarily its ability to bind to C3b and C4b and act as a cofactor for Factor I-mediated cleavage, thereby inhibiting the complement cascade.[1][6]
Validation Assays for an sCR1 Negative Control:
| Assay Type | Experimental Goal | Expected Outcome for Active sCR1 | Expected Outcome for Negative Control |
| Binding Assay (e.g., ELISA, SPR) | To assess binding to C3b and C4b. | High affinity binding. | No or negligible binding. |
| Cofactor Activity Assay | To measure the ability to promote Factor I-mediated cleavage of C3b/C4b. | Enhanced cleavage of C3b/C4b. | No enhancement of cleavage. |
| Complement-Mediated Lysis Assay | To determine the inhibition of the complement pathway. | Inhibition of cell lysis. | No inhibition of cell lysis. |
Q3: My negative control is showing some unexpected activity. What should I do?
Unexpected activity from a negative control can be a valuable piece of data. Here’s a troubleshooting guide:
| Potential Cause | Troubleshooting Steps |
| Contamination of the negative control | - Verify the purity of the negative control protein using SDS-PAGE and mass spectrometry.- Test a new batch or lot of the negative control. |
| Non-specific protein effects | - Use a different irrelevant protein control to see if the effect persists.- Titrate the concentration of the negative control to see if the effect is dose-dependent. |
| The negative control has unexpected biological activity | - Perform a literature search to see if the control protein has any known off-target effects.- Consider designing a new, more inert negative control. |
| Issues with the experimental system | - Re-evaluate the assay conditions.- Ensure all reagents are fresh and properly prepared. |
Experimental Protocols
Protocol: In Vitro Complement-Mediated Hemolysis Assay (CH50)
This assay measures the ability of a test compound (e.g., sCR1) to inhibit the classical complement pathway-mediated lysis of antibody-sensitized sheep red blood cells (SRBCs).
Materials:
-
Sheep Red Blood Cells (SRBCs)
-
Anti-SRBC antibody (hemolysin)
-
Normal Human Serum (as a source of complement)
-
Gelatin Veronal Buffer (GVB++)
-
sCR1 (active compound)
-
Inactive protein control (e.g., heat-inactivated sCR1 or a non-related protein of similar size)
-
Vehicle control (buffer used to dissolve sCR1)
-
96-well microplate
-
Spectrophotometer (412 nm)
Procedure:
-
Preparation of Antibody-Sensitized SRBCs (EA):
-
Wash SRBCs with GVB++.
-
Incubate SRBCs with an optimal concentration of hemolysin for 20 minutes at 37°C.
-
Wash the resulting EA and resuspend to a concentration of 1x10⁸ cells/mL in GVB++.
-
-
Assay Setup:
-
In a 96-well plate, add serial dilutions of sCR1, the inactive control, or the vehicle control.
-
Add a pre-titered dilution of normal human serum to all wells except the blank.
-
Add EA to all wells.
-
The final volume in each well should be 200 µL.
-
-
Incubation and Lysis:
-
Incubate the plate for 30 minutes at 37°C with gentle shaking.
-
Centrifuge the plate to pellet the intact cells.
-
-
Measurement of Hemolysis:
-
Transfer the supernatant to a new 96-well plate.
-
Measure the absorbance of the supernatant at 412 nm, which corresponds to the amount of hemoglobin released.
-
-
Data Analysis:
-
Calculate the percentage of hemolysis for each condition relative to a 100% lysis control (EA in water).
-
Plot the percentage of hemolysis against the concentration of the test compounds to determine the IC50 (the concentration that causes 50% inhibition of hemolysis).
-
Signaling Pathways and Workflows
The primary mechanism of action of CR1 is the inhibition of the complement cascade.
Caption: Mechanism of Complement Inhibition by sCR1.
The following diagram illustrates a typical experimental workflow for evaluating the efficacy of sCR1 and its negative control.
Caption: Workflow for In Vitro Efficacy Testing.
References
Validation & Comparative
A Comparative Guide to eIF4A Inhibitors: CR-1-31-B versus Silvestrol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two prominent inhibitors of the eukaryotic translation initiation factor 4A (eIF4A), the synthetic rocaglate CR-1-31-B and the natural product silvestrol. Both compounds are potent inhibitors of protein synthesis and are valuable tools in cancer and virology research. This document summarizes their efficacy based on experimental data, details the protocols of key assays, and illustrates the underlying signaling pathway.
Mechanism of Action: Clamping Down on Translation
Both this compound and silvestrol function by targeting eIF4A, a DEAD-box RNA helicase that is a critical component of the eIF4F complex. This complex is essential for the initiation of cap-dependent translation, the process by which the majority of eukaryotic mRNAs are translated into proteins. The primary mechanism of action for both inhibitors is to "clamp" eIF4A onto specific RNA sequences within the 5' untranslated region (5' UTR) of mRNAs. This stabilization of the eIF4A-RNA complex stalls the helicase activity of eIF4A, preventing the unwinding of secondary structures in the 5' UTR. Consequently, the 43S preinitiation complex cannot scan the mRNA to locate the start codon, leading to an inhibition of translation initiation.
A key difference between the two compounds lies in their RNA sequence selectivity. This compound demonstrates a clear preference for clamping eIF4A onto polypurine-rich sequences[1]. In contrast, silvestrol exhibits a broader target range, capable of inhibiting the translation of mRNAs with both polypurine-rich and even some polypyrimidine-rich 5' UTRs[2]. This broader activity of silvestrol is attributed to its ability to interact with a third nucleotide in the RNA sequence.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and silvestrol from various in vitro studies. It is important to note that direct comparisons of IC50 values across different studies can be challenging due to variations in experimental conditions, cell lines, and reporter constructs used.
Table 1: In Vitro Translation Inhibition
| Compound | Reporter Construct (5' UTR) | Assay System | IC50 (nM) | Reference |
| This compound | (AG)10 | Krebs-2 extract | ~5 | [2] |
| (AA)10 | Krebs-2 extract | >1000 | [2] | |
| (UG)10 | Krebs-2 extract | >1000 | [2] | |
| (UC)10 | Krebs-2 extract | >1000 | [2] | |
| Silvestrol | (AG)10 | Krebs-2 extract | ~5 | [2] |
| (AA)10 | Krebs-2 extract | ~20 | [2] | |
| (UG)10 | Krebs-2 extract | ~10 | [2] | |
| (UC)10 | Krebs-2 extract | ~40 | [2] |
Table 2: Cytotoxicity in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | SH-SY5Y | Neuroblastoma | 20 (at 48h) | [3] |
| Kelly | Neuroblastoma | 4 (at 48h) | [3] | |
| GBC-SD | Gallbladder Cancer | ~100 | ||
| SGC-996 | Gallbladder Cancer | ~100 | ||
| Silvestrol | LNCaP | Prostate Cancer | 1-7 | |
| A549 | Lung Cancer | 9.42 | [4] | |
| HT-29 | Colon Cancer | 0.7 | [4] | |
| HEK293T | Embryonic Kidney | 16 | [4] | |
| Caki-2 | Kidney Cancer | 37 | [4] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to allow for replication and critical evaluation of the data.
Fluorescence Polarization (FP) Assay for RNA Clamping
This assay measures the ability of the compounds to stabilize the interaction between eIF4A and a fluorescently labeled RNA oligonucleotide.
-
Principle: The binding of the large eIF4A protein to a small, fluorescently labeled RNA molecule causes a decrease in the RNA's tumbling rate in solution. This results in an increase in the polarization of the emitted fluorescent light. An inhibitor that clamps eIF4A to the RNA will further stabilize this complex, leading to a sustained high fluorescence polarization value.
-
Protocol:
-
Reactions are set up in a 384-well, non-binding black microplate.
-
Each well contains a final volume of 20 µL of FP buffer (e.g., 20 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl2, 2 mM DTT, 0.01% Tween-20).
-
Add 10 nM of a 5'-fluorescein-labeled RNA oligonucleotide (e.g., poly(A) or poly(AG)).
-
Add recombinant human eIF4A1 protein to a final concentration of 100 nM.
-
Add the test compound (this compound or silvestrol) at various concentrations. A DMSO control is also included.
-
The plate is incubated at room temperature for 30 minutes in the dark.
-
Fluorescence polarization is measured using a plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
-
The data is analyzed by plotting the change in millipolarization (mP) units against the compound concentration.
-
In Vitro Translation Assay
This assay assesses the ability of the inhibitors to block the synthesis of a reporter protein from an mRNA template in a cell-free system.
-
Principle: A cell-free extract (e.g., rabbit reticulocyte lysate or Krebs-2 extract) containing all the necessary components for translation is programmed with a reporter mRNA (e.g., encoding luciferase). The activity of the translated reporter protein is then measured, which is directly proportional to the amount of protein synthesized.
-
Protocol:
-
In vitro translation reactions are performed in a final volume of 10-25 µL.
-
The reaction mixture contains the cell-free extract, an amino acid mixture, an energy source (ATP and GTP), and the reporter mRNA (e.g., 1 µg).
-
The test compound (this compound or silvestrol) is added at various concentrations. A DMSO control is included.
-
The reactions are incubated at 30°C for 60-90 minutes.
-
After incubation, the activity of the reporter protein is measured. For luciferase, a luminometer is used to measure the light output after the addition of luciferin substrate.
-
The IC50 values are calculated by plotting the percentage of translation inhibition against the compound concentration.
-
Cell Viability (Cytotoxicity) Assay
This assay determines the concentration of the inhibitor that is required to reduce the viability of a cell population by 50% (IC50).
-
Principle: Various methods can be used to assess cell viability, such as the MTT or CellTiter-Glo assays. The MTT assay measures the metabolic activity of cells, which is an indicator of their viability. The CellTiter-Glo assay measures the amount of ATP present, which is a marker of metabolically active cells.
-
Protocol (MTT Assay):
-
Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
The cells are then treated with various concentrations of this compound or silvestrol for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium is removed, and 100 µL of fresh medium containing 0.5 mg/mL MTT is added to each well.
-
The plate is incubated for 2-4 hours at 37°C to allow the formation of formazan crystals.
-
The medium is then removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
The absorbance is measured at 570 nm using a microplate reader.
-
The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
-
Signaling Pathway and Experimental Workflow Diagrams
To visualize the mechanism of action and the experimental process, the following diagrams are provided in DOT language.
Caption: Mechanism of eIF4A inhibition by this compound and silvestrol.
Caption: Workflow for comparing eIF4A inhibitor efficacy.
References
A Comparative Analysis of CR-1-31-B and Zotatifin in Antiviral Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiviral performance of two investigational compounds, CR-1-31-B and zotatifin. Both are potent inhibitors of the eukaryotic initiation factor 4A (eIF4A), a key host protein involved in the translation of viral mRNA. By targeting this host factor, they represent a promising broad-spectrum antiviral strategy with a potentially high barrier to the development of viral resistance. This analysis is supported by experimental data from in vitro and ex vivo studies.
Mechanism of Action: Targeting Host-Directed Antiviral Strategy
Both this compound and zotatifin are synthetic rocaglates that function by inhibiting the DEAD-box RNA helicase eIF4A.[1][2] This enzyme is crucial for unwinding the 5'-untranslated regions (5'-UTRs) of mRNAs, a critical step for the initiation of protein synthesis.[1] By binding to eIF4A, these compounds "clamp" the helicase onto specific polypurine sequences within the viral mRNA, stalling the translation initiation complex and thereby preventing the synthesis of viral proteins necessary for replication.[3][4] This host-directed mechanism of action makes them active against a broad range of RNA viruses that rely on the host's translational machinery.[4][5] Zotatifin, also known as eFT226, has been shown to promote the binding of eIF4A to specific mRNA sequences, interfering with the assembly of the eIF4F initiation complex.[6][7]
dot
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparison of broad-spectrum antiviral activities of the synthetic rocaglate CR-31-B (-) and the eIF4A-inhibitor Silvestrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Anti-Cancer Efficacy of CR-1-31-B and Other Rocaglates
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the anti-cancer effects of the synthetic rocaglate CR-1-31-B against other well-characterized rocaglates, namely silvestrol and zotatifin. All three compounds target the eukaryotic translation initiation factor 4A (eIF4A), an RNA helicase crucial for the translation of many oncogenic proteins.[1][2] By inhibiting eIF4A, these rocaglates can selectively suppress the proliferation and survival of cancer cells. This document summarizes key quantitative data, details experimental methodologies, and visualizes the signaling pathways involved to offer an objective evaluation of their performance.
Quantitative Comparison of Anti-Cancer Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, silvestrol, and zotatifin in various cancer cell lines as reported in the literature. It is important to note that these values are derived from different studies, and direct comparison should be made with caution due to potential variations in experimental conditions.
| Compound | Cancer Cell Line | IC50 (nM) | Reference |
| This compound | Jurkat (Leukemia) | ~20 | [3] |
| NIH/3T3 (Fibrosarcoma) | ~20 | [3] | |
| T47D (Breast Cancer) | ~3.2 | [4] | |
| MCF-7 (Breast Cancer) | Not specified, synergistic with palbociclib | [4] | |
| Silvestrol | Jurkat (Leukemia) | ~50 | [3] |
| NIH/3T3 (Fibrosarcoma) | ~50 | [3] | |
| U251 (Glioblastoma) | 22.88 | [5] | |
| U87 (Glioblastoma) | 13.15 | [5] | |
| HT29 (Colon Cancer) | 0.7 | [6] | |
| A549 (Lung Cancer) | 9.42 | [6] | |
| HeLa (Cervical Cancer) | 5 | [6] | |
| Huh-7 (Hepatocellular Carcinoma) | 30 | [6] | |
| Zotatifin | MDA-MB-231 (Breast Cancer) with various 5'-UTRs | 1.5 - 217.5 | [7] |
| MDA-MB-231 (Breast Cancer) | GI50 <15 | [7] | |
| RTK 5'-UTR Luciferase Reporter | 0.8 - 4.2 | [8] |
Mechanism of Action and Signaling Pathways
Rocaglates, including this compound, silvestrol, and zotatifin, exert their anti-cancer effects primarily by inhibiting the DEAD-box RNA helicase eIF4A.[1] This inhibition is not a simple inactivation but rather a "clamping" of eIF4A onto specific polypurine-rich sequences in the 5' untranslated regions (UTRs) of mRNAs.[8][9] This action stalls the scanning of the 43S pre-initiation complex, thereby repressing the translation of a subset of mRNAs that are highly dependent on eIF4A for unwinding their complex 5' UTRs. Many of these eIF4A-dependent transcripts encode for proteins critical for cancer cell proliferation, survival, and metastasis, such as MYC, cyclins, and anti-apoptotic B-cell lymphoma 2 (Bcl-2) family members.[4][7]
While sharing a common target, different rocaglates can exhibit distinct biological activities and preferences for mRNA targets. For instance, this compound and rocaglamide A show a preference for inhibiting purine-rich mRNAs, a bias that is less pronounced with silvestrol.[9]
This compound Signaling
Silvestrol Signaling
Silvestrol has been demonstrated to inhibit the PI3K/AKT/mTOR and ERK1/2 signaling pathways in glioblastoma cells.[5][13] This leads to reduced cell proliferation and induction of apoptosis. In prostate cancer cells, silvestrol induces apoptosis through the mitochondrial/apoptosome pathway, involving the release of cytochrome c.[14]
Zotatifin Signaling
Zotatifin is a selective eIF4A inhibitor that downregulates the protein expression of key oncogenes such as HER2 and FGFR1/2 by binding to polypurine motifs in their 5'-UTRs.[8][15] This leads to the suppression of downstream PI3K/AKT and RAS/ERK signaling pathways, resulting in potent anti-tumor activity.[8] Zotatifin has also been shown to decrease the expression of MYC, BCL2, and MCL1.[7]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings.
Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures to determine the cytotoxic effects of rocaglates on cancer cells.
Materials:
-
Cancer cell lines of interest
-
Complete culture medium
-
96-well plates
-
Rocaglates (this compound, silvestrol, zotatifin) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 40% (v/v) dimethylformamide, 2% (v/v) glacial acetic acid, and 16% (w/v) sodium dodecyl sulfate, pH 4.7)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the rocaglates in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include vehicle control (DMSO) and blank (medium only) wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
This protocol outlines the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Harvest cells after treatment with rocaglates for the desired duration. Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Western Blotting
This protocol describes the detection of specific proteins to analyze the effects of rocaglates on signaling pathways.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AKT, AKT, p-ERK, ERK, c-FLIP, cleaved caspase-3, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse cells in RIPA buffer and determine protein concentration using the BCA assay.
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like GAPDH.
References
- 1. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparing the Effects of Rocaglates on Energy Metabolism and Immune Modulation on Cells of the Human Immune System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. eIF4A Inhibitors Suppress Cell-Cycle Feedback Response and Acquired Resistance to CDK4/6 Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. cancer-research-network.com [cancer-research-network.com]
- 8. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The eIF4A Inhibitor Silvestrol Blocks the Growth of Human Glioblastoma Cells by Inhibiting AKT/mTOR and ERK1/2 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A comparative study of small molecules targeting eIF4A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of CR-1-31-B and Other Translation Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthetic rocaglate CR-1-31-B with other prominent translation inhibitors, including the natural rocaglate silvestrol, the clinical-stage synthetic rocaglate zotatifin (eFT226), and the mTOR inhibitor rapamycin. The performance of these inhibitors is evaluated based on experimental data, with a focus on their mechanism of action, potency in various models, and impact on cellular signaling pathways.
Mechanism of Action: A Tale of Two Targets
The primary distinction among the compared inhibitors lies in their molecular targets within the translation initiation pathway. This compound, silvestrol, and zotatifin all belong to the rocaglate class of compounds, which selectively target the DEAD-box RNA helicase eIF4A.[1][2] In contrast, rapamycin inhibits the serine/threonine kinase mTOR, a central regulator of cell growth and proliferation that lies upstream of eIF4A.[3][4]
Rocaglates function as molecular clamps, stabilizing the interaction between eIF4A and specific polypurine-rich sequences in the 5' untranslated regions (UTRs) of mRNAs.[5] This action stalls the scanning 43S preinitiation complex, preventing it from reaching the start codon and thereby inhibiting the translation of a specific subset of mRNAs, many of which encode oncoproteins.[6]
Rapamycin, on the other hand, forms a complex with the immunophilin FKBP12, which then binds to and inhibits mTOR Complex 1 (mTORC1).[7] This leads to the dephosphorylation and activation of the translation repressor 4E-BP1, which in turn sequesters the cap-binding protein eIF4E, preventing the formation of the eIF4F complex and leading to a more general suppression of cap-dependent translation.[8]
Quantitative Comparison of Inhibitor Potency
The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for this compound and its comparators in various cancer cell lines and antiviral assays. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: In Vitro Anti-proliferative Activity (IC50, nM)
| Cell Line | Cancer Type | This compound | Silvestrol | Zotatifin (eFT226) | Rapamycin |
| MDA-MB-231 | Breast Cancer | ~10-50 | ~5-20 | <15 | ~10-100 |
| U251 | Glioblastoma | Not Reported | 22.8 | Not Reported | Not Reported |
| U87 | Glioblastoma | Not Reported | 13.1 | Not Reported | Not Reported |
| HLE | Hepatocellular Carcinoma | ~10 | Not Reported | ~20 | Not Reported |
| HLF | Hepatocellular Carcinoma | ~10 | Not Reported | ~20 | Not Reported |
Data synthesized from multiple sources. Ranges are provided to reflect variability in experimental conditions.
Table 2: Antiviral Activity (EC50, nM)
| Virus | Cell Line | This compound | Silvestrol | Zotatifin (eFT226) |
| SARS-CoV-2 | Vero E6 | ~1.8[5] | ~5 | ~37 (IC90) |
| MERS-CoV | MRC-5 | ~1.9 | ~1.3 | Not Reported |
| HCoV-229E | MRC-5 | ~2.9 | ~3.0 | Not Reported |
Data from comparative studies where available to ensure consistency.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol outlines a general procedure for determining the cytotoxic effects of translation inhibitors on adherent cell lines.
Materials:
-
96-well flat-bottom plates
-
Complete cell culture medium
-
Translation inhibitor stock solutions (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of the translation inhibitors in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitors. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate at room temperature for 2-4 hours in the dark to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of cell viability against the inhibitor concentration.
In Vitro Translation (Luciferase-based) Assay
This protocol provides a general method for assessing the inhibitory effect of compounds on cap-dependent translation using a luciferase reporter mRNA.
Materials:
-
Rabbit reticulocyte lysate or HeLa cell lysate
-
Luciferase reporter mRNA (capped and polyadenylated)
-
Amino acid mixture
-
Energy regenerating system (ATP, GTP, creatine phosphate, creatine kinase)
-
Translation buffer
-
Translation inhibitors
-
Luciferase assay reagent
-
Luminometer
Procedure:
-
Prepare a master mix containing the cell lysate, amino acids, energy regenerating system, and translation buffer.
-
Aliquot the master mix into microcentrifuge tubes.
-
Add the translation inhibitors at various concentrations to the tubes. Include a vehicle control.
-
Add the luciferase reporter mRNA to each tube to initiate the translation reaction.
-
Incubate the reactions at 30°C for 60-90 minutes.
-
Stop the reactions by placing the tubes on ice.
-
Add luciferase assay reagent to each tube according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of translation inhibition relative to the vehicle control and determine the IC50 values.
Concluding Remarks
This compound, silvestrol, and zotatifin represent a potent class of eIF4A inhibitors with significant anti-cancer and antiviral activities.[9][10] Their mechanism of clamping eIF4A onto specific mRNAs provides a targeted approach to inhibiting the translation of oncoproteins. Comparative data suggests that while all three are highly active, there may be subtle differences in their potency and selectivity, which could be exploited for therapeutic advantage. Zotatifin's progression into clinical trials highlights the therapeutic potential of this class of molecules.
Rapamycin, by targeting the upstream mTOR pathway, offers a different strategy for inhibiting translation. While effective, the feedback loops and downstream escape mechanisms associated with mTOR inhibition can limit its efficacy as a monotherapy.[11] The differential effects on the translatome between eIF4A and mTOR inhibitors suggest that combination therapies could be a promising avenue for future cancer treatment.[6]
The choice of inhibitor will ultimately depend on the specific research question or therapeutic goal. This guide provides a foundational comparison to aid researchers in selecting the most appropriate tool for their studies in the complex and dynamic field of translation regulation.
References
- 1. A comparative study of small molecules targeting eIF4A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eIF4A inhibition: ready for primetime? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of the Mechanistic Target of Rapamycin (mTOR)–Rapamycin and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Translational Regulation in mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The rocaglate CR-31-B (−) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Transcriptome-wide characterization of the eIF4A signature highlights plasticity in translation regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Rapamycin and mTOR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4E-BP1 is a tumor suppressor protein reactivated by mTOR inhibition in head and neck cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rocaglates as Antivirals: Comparing the Effects on Viral Resistance, Anti-Coronaviral Activity, RNA-Clamping on eIF4A and Immune Cell Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 11. mTOR inhibitor efficacy is determined by the eIF4E/4E-BP ratio - PMC [pmc.ncbi.nlm.nih.gov]
Assessing the Therapeutic Index of CR-1-31-B in Comparison to Similar eIF4A Inhibitors
In the landscape of targeted cancer therapy, the inhibition of eukaryotic translation initiation factor 4A (eIF4A) has emerged as a promising strategy. This RNA helicase is a critical component of the eIF4F complex, which is frequently dysregulated in various cancers to promote the translation of oncoproteins. This guide provides a comparative analysis of the synthetic rocaglate CR-1-31-B and similar eIF4A inhibitors, silvestrol and zotatifin, with a focus on their therapeutic index as suggested by available preclinical and clinical data.
Mechanism of Action: Targeting a Key Translation Initiation Factor
Below is a diagram illustrating the signaling pathway affected by these eIF4A inhibitors.
Comparative Efficacy and Toxicity
While a formal therapeutic index (defined as the ratio of the lethal dose for 50% of the population, LD50, to the effective dose for 50% of the population, ED50) has not been explicitly published for this compound, we can infer a therapeutic window from available in vitro and in vivo data. The following tables summarize key quantitative data for this compound and its comparators.
In Vitro Potency
| Compound | Cell Line | Assay | IC50 / EC50 | Citation |
| This compound | SH-SY5Y (Neuroblastoma) | MTT | IC50: 20 nM (48h) | [6] |
| Kelly (Neuroblastoma) | MTT | IC50: 4 nM (48h) | [6] | |
| GBC-SD (Gallbladder Cancer) | Cell Viability | IC50: ~100 nM (48h) | [5] | |
| SGC-996 (Gallbladder Cancer) | Cell Viability | IC50: ~100 nM (48h) | [5] | |
| Vero E6 (SARS-CoV-2 infected) | Plaque Assay | EC50: ~1.8 nM | [7] | |
| Silvestrol | LNCaP (Prostate Cancer) | Cytotoxicity | - | [1] |
| MDA-MB-435 (Melanoma) | Apoptosis | Time and dose-dependent | [8] | |
| CLL (Chronic Lymphocytic Leukemia) | Cytotoxicity | LC50: 6.9 nM (72h) | [9] | |
| Various Cancer Cell Lines | Cytotoxicity | CC50: 15.9 nM (HEK293T) to >500 nM (Caco-2) | [10][11] | |
| Zotatifin (eFT226) | Various Cancer Cell Lines | Anti-proliferative | GI50: <15 nM (MDA-MB-231) | [12] |
| Vero E6 (SARS-CoV-2 infected) | NP-staining | IC90: 37 nM | [12] |
In Vivo Efficacy and Toxicity
| Compound | Animal Model | Dosing and Administration | Efficacy | Toxicity | Citation |
| This compound | Murine orthotopic pancreatic cancer | 0.2 mg/kg, IP, daily for 7 days | Inhibited tumor growth and protein synthesis | Not specified | [6] |
| BALB/c nude mice with gallbladder cancer xenografts | 2 mg/kg in olive oil, IP, every 2 days for 28 days | Reduced tumor growth, initiated TRAIL-induced apoptosis | Not specified | [6] | |
| Silvestrol | P388 murine leukemia | Not specified | Active | Not specified | [1] |
| Eμ-Tcl-1 transgenic mice (CLL model) | Not specified | Significant B-cell reduction | No discernible toxicity | [9] | |
| 697 xenograft SCID mice (ALL model) | Not specified | Significantly extended survival | No discernible toxicity | [9] | |
| Non-tumor bearing mice | Not specified | - | Well-tolerated | [13] | |
| Zotatifin (eFT226) | B-cell lymphoma xenografts | 0.001 - 1 mg/kg, IV, for 15 days | Inhibited tumor growth | Well-tolerated | [12] |
| Solid tumor patients (Phase 1/2) | 0.07 mg/Kg IV (MTD/RP2D) | Stable disease, some partial responses | Manageable AEs (fatigue, anemia, diarrhea) | [14][15] |
Experimental Protocols
The assessment of the therapeutic index of eIF4A inhibitors involves a series of in vitro and in vivo experiments to determine both efficacy and toxicity.
In Vitro Assays
-
Cell Viability and Cytotoxicity Assays:
-
Method: Cancer cell lines are seeded in multi-well plates and treated with a range of concentrations of the test compound. After a specified incubation period (e.g., 24, 48, 72 hours), cell viability is assessed using assays such as MTT, which measures mitochondrial metabolic activity, or CellTiter-Glo, which quantifies ATP levels.
-
Data Output: The half-maximal inhibitory concentration (IC50) or lethal concentration (LC50) is calculated from the dose-response curves.
-
-
Apoptosis Assays:
-
Method: To confirm the mechanism of cell death, treated cells are analyzed for markers of apoptosis. This can be done through Annexin V/PI staining followed by flow cytometry, or by Western blotting for cleaved caspase-3 and PARP.
-
Data Output: Quantification of apoptotic cell populations or protein levels.
-
-
Translation Inhibition Assays:
-
Method: The direct effect on protein synthesis is measured by metabolic labeling with 35S-methionine, followed by quantification of incorporated radioactivity. Alternatively, reporter assays using bicistronic vectors with cap-dependent (e.g., Firefly luciferase) and IRES-dependent (e.g., Renilla luciferase) reporters can assess the selectivity for cap-dependent translation.
-
Data Output: IC50 for the inhibition of global or specific mRNA translation.
-
In Vivo Studies
-
Xenograft Models:
-
Method: Human cancer cells are implanted subcutaneously or orthotopically into immunodeficient mice. Once tumors are established, mice are treated with the compound or a vehicle control. Tumor volume is measured regularly, and at the end of the study, tumors are excised and weighed.
-
Data Output: Tumor growth inhibition (TGI) and changes in survival rates.
-
-
Toxicity Studies:
-
Method: In parallel with efficacy studies, animal body weight is monitored as a general indicator of health. At the end of the study, blood samples are collected for complete blood counts and serum chemistry analysis (e.g., ALT, AST for liver function). Organs may be harvested for histopathological examination. Maximum tolerated dose (MTD) studies involve dose escalation to identify the highest dose that does not cause unacceptable toxicity.
-
Data Output: MTD, changes in body weight, hematological and biochemical parameters, and histopathological findings.
-
The following diagram outlines a general experimental workflow for assessing the therapeutic potential of eIF4A inhibitors.
Conclusion
This compound demonstrates potent anti-cancer activity in vitro and in vivo, consistent with its mechanism as an eIF4A inhibitor. While a definitive therapeutic index is not available, preclinical studies suggest a favorable therapeutic window, with efficacy observed at doses that appear to be well-tolerated in animal models.[6][13] Similarly, silvestrol has shown significant anti-tumor effects in vivo without discernible toxicity in the models studied.[9] Zotatifin, which has advanced to clinical trials, has an established MTD in humans and shows promising, manageable toxicity, further supporting the potential for a favorable therapeutic index for this class of compounds.[14][15] The selective dependence of many cancers on high levels of cap-dependent translation provides a strong rationale for the observed therapeutic window of eIF4A inhibitors. Further preclinical toxicology studies for this compound are warranted to more precisely define its therapeutic index and support its potential clinical development.
References
- 1. Silvestrol, a potential anticancer rocaglate derivative from Aglaia foveolata, induces apoptosis in LNCaP cells through the mitochondrial/apoptosome pathway without activation of executioner caspase-3 or -7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rocaglamide, Silvestrol and Structurally Related Bioactive Compounds from Aglaia Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Zotatifin, an eIF4A-Selective Inhibitor, Blocks Tumor Growth in Receptor Tyrosine Kinase Driven Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The rocaglate CR-31-B (-) inhibits SARS-CoV-2 replication at non-cytotoxic, low nanomolar concentrations in vitro and ex vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Silvestrol induces early autophagy and apoptosis in human melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The novel plant-derived agent silvestrol has B-cell selective activity in chronic lymphocytic leukemia and acute lymphoblastic leukemia in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Antitumor Activity and Mechanism of Action of the Cyclopenta[b]benzofuran, Silvestrol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ascopubs.org [ascopubs.org]
- 15. onclive.com [onclive.com]
In Vivo Efficacy of CR-1-31-B: A Comparative Analysis Against Established Cancer Models
For researchers and drug development professionals at the forefront of oncology, the evaluation of novel therapeutic agents is a critical endeavor. This guide provides a comparative analysis of the in vivo efficacy of CR-1-31-B, a potent inhibitor of the eukaryotic translation initiation factor 4A (eIF4A), against established cancer models.[1] This document summarizes key experimental data, details methodologies for pivotal studies, and visualizes relevant biological pathways to offer a comprehensive overview of this compound's pre-clinical performance in gallbladder cancer, neuroblastoma, and pancreatic cancer.
Gallbladder Cancer: this compound in a Xenograft Model
This compound has demonstrated significant antitumor activity in a BALB/c nude mouse xenograft model of gallbladder cancer (GBC). A key finding is its ability to sensitize GBC cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL)-mediated apoptosis, a promising therapeutic avenue.[2][3][4]
Comparative Efficacy Data
While direct head-to-head studies are not available, this section presents data on this compound and the standard-of-care chemotherapy for gallbladder cancer, gemcitabine plus cisplatin, from separate in vivo studies. This allows for an indirect comparison of their therapeutic potential.
Table 1: In Vivo Efficacy of this compound in a Gallbladder Cancer Xenograft Model [3]
| Treatment Group | Dosage and Administration | Mean Tumor Volume (mm³) at Day 28 | % Tumor Growth Inhibition |
| Control (Vehicle) | Olive oil, i.p., every 2 days | ~1800 | - |
| This compound | 2 mg/kg, i.p., every 2 days | ~600 | ~67% |
| TRAIL | 10 mg/kg, i.p., every 2 days | ~1200 | ~33% |
| This compound + TRAIL | 2 mg/kg this compound + 10 mg/kg TRAIL, i.p., every 2 days | ~200 | ~89% |
Table 2: In Vivo Efficacy of Gemcitabine and Cisplatin in a Gallbladder Cancer Patient-Derived Xenograft (PDX) Model
| Treatment Group | Dosage and Administration | Relative Tumor Volume at Day 21 | % Tumor Growth Inhibition |
| Control (Vehicle) | Saline, i.p. | 100% | - |
| Gemcitabine + Cisplatin | Gemcitabine 60 mg/kg, i.p., every 4 days + Cisplatin | Significant therapeutic effect | Data not quantified |
Note: The data in Tables 1 and 2 are from different studies and experimental models. Direct comparison of tumor growth inhibition percentages should be made with caution.
Experimental Protocol: Gallbladder Cancer Xenograft Study[3]
-
Animal Model: Female BALB/c nude mice (6-8 weeks old).
-
Cell Line: GBC-SD human gallbladder cancer cells.
-
Tumor Implantation: 5 x 10^6 GBC-SD cells in 100 µL of PBS were injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached a volume of approximately 100 mm³.
-
Treatment Groups:
-
Control: Olive oil administered intraperitoneally (i.p.) every 2 days.
-
This compound: 2 mg/kg in olive oil, administered i.p. every 2 days.
-
TRAIL: 10 mg/kg in PBS, administered i.p. every 2 days.
-
Combination: 2 mg/kg this compound and 10 mg/kg TRAIL, administered i.p. every 2 days.
-
-
Monitoring: Tumor volume was measured every 4 days using a caliper. Body weight was monitored as an indicator of toxicity.
-
Endpoint: After 28 days of treatment, mice were euthanized, and tumors were excised for further analysis.
Signaling Pathway: this compound and TRAIL-Induced Apoptosis
This compound enhances TRAIL-induced apoptosis by inhibiting the translation of c-FLIP, a key anti-apoptotic protein. This leads to the activation of the caspase cascade and subsequent cell death.[2][3][4]
Caption: this compound inhibits eIF4A, reducing c-FLIP and promoting apoptosis.
Neuroblastoma: Targeting MYCN with this compound
Comparative Efficacy Data
Direct comparative in vivo studies between this compound and the standard-of-care chemotherapy, cyclophosphamide, are lacking. The tables below summarize findings from separate studies.
Table 3: In Vivo Efficacy of a this compound Analog in a Neuroblastoma Xenograft Model
| Treatment Group | Dosage and Administration | Tumor Growth |
| Vehicle | Not specified | Progressive growth |
| CMLD012824 (ADR) | Not specified | Significant reduction |
Note: This study utilized an amidino-rocaglate (ADR) analog of this compound, CMLD012824.
Table 4: In Vivo Efficacy of Cyclophosphamide in a Neuroblastoma Xenograft Model [7]
| Treatment Group | Dosage and Administration | Tumor Growth |
| Control | Saline | Progressive growth |
| Cyclophosphamide | 100 mg/kg, i.p. | Regression of subcutaneous tumors |
Note: The data in Tables 3 and 4 are from different studies with different therapeutic agents and models. A direct comparison is not possible.
Experimental Protocol: Neuroblastoma Xenograft Study[8]
-
Animal Model: A/J mice.
-
Cell Line: AgN2a murine neuroblastoma cells.
-
Tumor Implantation: 1 x 10^6 AgN2a cells were injected subcutaneously into the flank.
-
Treatment Initiation: When tumors became palpable.
-
Treatment Groups:
-
Control: No treatment.
-
Cyclophosphamide: A single intraperitoneal injection of 100 mg/kg.
-
-
Monitoring: Tumor growth was monitored by caliper measurements.
Signaling Pathway: MYCN Regulation
Caption: this compound inhibits eIF4A, reducing MYCN translation and its effects.
Pancreatic Cancer: A Novel Therapeutic Avenue
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited treatment options. This compound has shown promise in preclinical models of pancreatic cancer by inhibiting the eIF4A-dependent translation program that supports tumor metabolism.[8]
Comparative Efficacy Data
Table 5: In Vivo Efficacy of this compound in a Pancreatic Cancer Murine Model [1]
| Treatment Group | Dosage and Administration | Outcome |
| Vehicle | Not specified | Progressive tumor growth |
| This compound | 0.2 mg/kg, i.p., daily for 7 days | Effective inhibition of protein synthesis and tumor growth |
Table 6: In Vivo Efficacy of Gemcitabine in a Pancreatic Cancer Patient-Derived Xenograft (PDX) Model [9][10]
| Treatment Group | Dosage and Administration | Outcome |
| Saline (Control) | Twice weekly i.p. injections | Progressive tumor growth |
| Gemcitabine | 100 mg/kg, twice weekly i.p. injections | Initial tumor response followed by regrowth |
Note: The data in Tables 5 and 6 are from different studies and models, precluding a direct comparison.
Experimental Protocol: Pancreatic Cancer Orthotopic Model[1]
-
Animal Model: Murine orthotopic transplant model of pancreatic ductal adenocarcinoma.
-
Treatment Groups:
-
Vehicle control.
-
This compound: 0.2 mg/kg administered intraperitoneally (i.p.) daily for 7 days.
-
-
Endpoint: Evaluation of protein synthesis and tumor growth.
Experimental Workflow: Orthotopic Pancreatic Cancer Model
The establishment of an orthotopic pancreatic cancer model is a multi-step process designed to mimic the natural tumor microenvironment.
Caption: Workflow for an orthotopic pancreatic cancer xenograft study.
Conclusion
This compound demonstrates significant in vivo efficacy against gallbladder, neuroblastoma, and pancreatic cancer models. Its mechanism of action, centered on the inhibition of eIF4A, disrupts key oncogenic pathways, leading to reduced tumor growth and, in some cases, sensitization to other therapies. While direct comparative data with standard-of-care treatments is limited, the existing preclinical evidence warrants further investigation of this compound as a potential novel cancer therapeutic. The detailed protocols and pathway diagrams provided in this guide offer a valuable resource for researchers designing future studies to further elucidate the therapeutic potential of this promising compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting eIF4A using rocaglate CR‑1‑31B sensitizes gallbladder cancer cells to TRAIL‑mediated apoptosis through the translational downregulation of c‑FLIP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting eIF4A using rocaglate CR-1-31B sensitizes gallbladder cancer cells to TRAIL-mediated apoptosis through the translational downregulation of c-FLIP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. researchgate.net [researchgate.net]
- 6. The MYCN 5′ UTR as a therapeutic target in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of cyclophosphamide, cis-platinum, nitrosourea (ACNU), melphalan, and dacarbazine on a cytogenetically highly malignant neuroblastoma xenograft - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eIF4A supports an oncogenic translation program in pancreatic ductal adenocarcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Unveiling the Potency of CR-1-31-B: A Comparative Guide to its Anti-Cancer Activity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the eIF4A inhibitor CR-1-31-B's performance against other alternatives, supported by experimental data. We delve into its mechanism of action, cross-validated activity in various cancer cell lines, and detailed experimental protocols to support further research and development.
This compound is a synthetic rocaglate that has emerged as a potent and selective inhibitor of the eukaryotic translation initiation factor 4A (eIF4A).[1] This RNA helicase is a critical component of the eIF4F complex, which is responsible for unwinding the 5' untranslated regions (UTRs) of messenger RNAs (mRNAs), a crucial step in the initiation of protein synthesis.[2][3] Many oncoproteins are encoded by mRNAs with highly structured 5' UTRs, making them particularly dependent on eIF4A activity.[2][3] By clamping eIF4A onto polypurine-rich RNA sequences, this compound effectively stalls the translation of these oncogenic proteins, leading to cell cycle arrest and apoptosis in a variety of cancer cells.[1]
Comparative Efficacy of this compound Across Cancer Cell Lines
The anti-cancer activity of this compound has been evaluated across a spectrum of cancer cell lines, demonstrating potent cytotoxicity at nanomolar concentrations. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, alongside comparative data for other known eIF4A inhibitors where available.
| Cancer Type | Cell Line | This compound IC50 (nM) | Alternative eIF4A Inhibitor | Alternative's IC50 (nM) |
| Neuroblastoma | SH-SY5Y | 20 | - | - |
| Neuroblastoma | Kelly | 4 | - | - |
| Gallbladder Cancer | GBC-SD | ~100 | - | - |
| Gallbladder Cancer | SGC-996 | ~100 | - | - |
| Osteosarcoma | Metastatic OS cells | 8 | - | - |
| Burkitt's Lymphoma | BJAB | 1.5 (cytotoxicity) | - | - |
| Mouse Fibrosarcoma | NIH3T3 | 9 | - | - |
| Triple-Negative Breast Cancer | 4T1 | Not specified | eFT226 | Not specified |
| Triple-Negative Breast Cancer | MDA-MB-231 | Not specified | eFT226 | Not specified |
| Hepatocellular Carcinoma | HLE | Not specified | Zotatifin | Not specified |
| Hepatocellular Carcinoma | HLF | Not specified | Zotatifin | Not specified |
Note: IC50 values can vary depending on the experimental conditions, such as the duration of drug exposure and the assay used.
Studies have shown that this compound can be more potent than other rocaglates, such as silvestrol and zotatifin, in certain contexts. For instance, in a comparison of antiviral activity, which also relies on inhibiting host cell translation, silvestrol and this compound demonstrated more potent results than zotatifin.[4] However, zotatifin was found to be less cytotoxic toward host immune cells.[4] This highlights a crucial aspect of drug development: the balance between efficacy and toxicity.
Mechanism of Action: Targeting the eIF4A Signaling Pathway
This compound exerts its anti-cancer effects by targeting a key nexus in protein synthesis regulation—the eIF4A-dependent translation initiation pathway. This pathway is often dysregulated in cancer, leading to the overexpression of proteins that drive tumor growth, proliferation, and survival.
References
Safety Operating Guide
CR-1-31-B proper disposal procedures
Foreword
This document provides crucial safety and logistical guidance for the proper disposal of CR-1-31-B, a potent synthetic rocaglate and eIF4A inhibitor used in laboratory research. The procedures outlined are designed to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Adherence to these protocols is essential for minimizing risks associated with handling potent research compounds. This guide is intended for researchers, scientists, and drug development professionals who may handle this compound as part of their experimental workflows. By providing clear, actionable steps, we aim to be your trusted resource for laboratory safety and chemical management.
Quantitative Data Summary
Due to the novel nature of this compound as a research compound, specific quantitative disposal parameters, such as concentration limits for drain disposal or specific deactivation yields, are not yet established. Therefore, a conservative approach treating all this compound waste as highly potent and hazardous is mandatory. The following table summarizes key information, emphasizing the absence of specific disposal thresholds.
| Parameter | Value/Information | Source/Rationale |
| Chemical Name | This compound | MedChemExpress[1] |
| Synonyms | Synthetic rocaglate, eIF4A inhibitor | MedChemExpress[1] |
| Molecular Formula | C₂₈H₂₉NO₈ | TargetMol[2] |
| Molecular Weight | 507.54 g/mol | TargetMol[2] |
| Physical Form | Solid | Cenmed[3] |
| Known Hazards | Potent biological activity, induces apoptosis.[1][2] As a potent research compound, it should be handled as a hazardous substance. | General best practices for novel compounds. |
| Permissible Exposure Limit (PEL) | Not Established | N/A |
| Concentration Limit for Sewer Disposal | 0% - Do Not Dispose Down the Drain | General laboratory hazardous waste guidelines. |
| Required Personal Protective Equipment (PPE) | Standard laboratory PPE including lab coat, safety glasses, and chemical-resistant gloves. | General laboratory safety protocols. |
Experimental Protocols for Disposal
The following step-by-step protocols are based on general best practices for the disposal of potent, non-volatile, solid hazardous chemical waste in a laboratory setting. These procedures should be performed in a designated area, preferably within a chemical fume hood.
Protocol 1: Disposal of Solid this compound Waste
-
Segregation : All solid waste contaminated with this compound, including unused compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and absorbent materials from spill cleanups, must be segregated from non-hazardous laboratory trash.
-
Containerization :
-
Place all solid this compound waste into a dedicated, leak-proof, and clearly labeled hazardous waste container.
-
The container should be made of a material compatible with the waste (e.g., a high-density polyethylene (HDPE) drum or a designated glass container for solids).
-
The container must be kept closed at all times, except when adding waste.
-
-
Labeling :
-
Affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The accumulation start date (the date the first item of waste is placed in the container).
-
The primary hazard associated with the waste (e.g., "Toxic," "Potentially Bioactive").
-
-
-
Storage :
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is at or near the point of generation and under the control of the laboratory personnel.
-
The SAA should be a secondary containment bin or tray to prevent the spread of material in case of a container leak.
-
-
Disposal Request :
-
Once the container is full or has been in accumulation for the maximum allowable time per your institution's policy (typically 90 days), arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Do not attempt to dispose of the waste through regular trash or by incineration in the laboratory.
-
Protocol 2: Disposal of Solutions Containing this compound
-
Segregation : All liquid waste containing this compound, including unused stock solutions, experimental solutions, and solvent rinses of contaminated glassware, must be collected separately.
-
Containerization :
-
Collect all liquid this compound waste in a dedicated, leak-proof, and shatter-resistant container (e.g., a coated glass or HDPE bottle) with a secure screw-top cap.
-
Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvent waste should be collected in separate containers.
-
Fill containers to no more than 90% of their capacity to allow for expansion.
-
-
Labeling :
-
Affix a hazardous waste label to the liquid waste container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical names of all components in the solution (e.g., "this compound in Dimethyl Sulfoxide (DMSO)").
-
The approximate concentration or percentage of each component.
-
The accumulation start date.
-
The primary hazards (e.g., "Toxic," "Flammable Liquid" if in a flammable solvent).
-
-
-
Storage :
-
Store the sealed and labeled liquid waste container in a designated SAA within secondary containment.
-
If the solvent is flammable, the container must be stored in a flammable storage cabinet.
-
-
Disposal Request :
-
When the container is full or the maximum accumulation time is reached, schedule a pickup with your institution's EHS or a certified hazardous waste vendor.
-
Crucially, do not dispose of any solution containing this compound down the sanitary sewer.
-
Protocol 3: Decontamination of Glassware
-
Initial Rinse :
-
Rinse glassware that has been in contact with this compound with a suitable solvent (e.g., the solvent used to prepare the solution, such as DMSO, followed by ethanol or acetone) to remove any residue.
-
Collect this initial rinsate as hazardous liquid waste and add it to the appropriate liquid waste container as described in Protocol 2.
-
-
Secondary Wash :
-
After the initial solvent rinse, the glassware can be washed with soap and water.
-
-
Triple Rinse :
-
For containers that held pure, solid this compound, a triple rinse with a suitable solvent is recommended before washing. Each rinse should be collected as hazardous waste.
-
Disposal Workflow and Logic Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of waste generated from the use of this compound.
Caption: this compound Disposal Workflow.
References
Essential Safety and Logistical Information for Handling CR-1-31-B
Personal Protective Equipment (PPE)
Given that CR-1-31-B is a potent compound with cytotoxic properties, stringent adherence to PPE protocols is mandatory. The level of PPE required depends on the specific handling procedure. New compounds with potential cytotoxic activities should be treated as hazardous until proven otherwise.
| Task | Required Personal Protective Equipment |
| Handling Solid (Powder) Form | Primary: - Full-face respirator or a powered air-purifying respirator (PAPR) for respiratory protection.- Chemical-resistant disposable gown.- Double-layered nitrile gloves.- Safety goggles.Secondary: - Work should be conducted in a certified chemical fume hood or a glove box. |
| Preparing Stock Solutions | Primary: - Chemical fume hood.- Chemical-resistant disposable gown.- Double-layered nitrile gloves.- Safety goggles or a face shield worn over safety glasses.[3] |
| Administering to Cell Cultures | Primary: - Class II Biological Safety Cabinet.[4]- Lab coat or disposable gown.- Nitrile gloves.- Safety glasses. |
| In Vivo Administration (Animal Studies) | Primary: - Lab coat or disposable gown.- Double-layered nitrile gloves.- Safety glasses with side shields.- Use of a biological safety cabinet for dose preparation. |
| General Laboratory Use | A lab coat, protective eyewear, long pants, and closed-toe shoes are the minimum PPE for any laboratory work where chemical hazards are present.[3] Disposable nitrile gloves should be worn and changed immediately after contact with chemicals.[3][5] |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal is crucial for laboratory safety.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
The compound should be stored in a designated, clearly labeled area for potent compounds.
-
Recommended storage for the stock solution is at -80°C for up to 6 months or -20°C for up to 1 month.[1]
2. Preparation of Stock Solutions:
-
All work with the solid form of this compound should be performed in a chemical fume hood to avoid inhalation of the powder.
-
Use appropriate PPE as detailed in the table above.
-
Carefully weigh the required amount of the compound.
-
Add the solvent (e.g., DMSO) to the vial to create a stock solution of the desired concentration.
3. Use in Experiments:
-
For cell culture experiments, perform all dilutions and additions within a Class II Biological Safety Cabinet to maintain sterility and operator safety.[4]
-
For in vivo studies, prepare doses in a designated area, and use appropriate animal handling techniques to avoid self-injection or exposure. Animal waste and carcasses should be treated as cytotoxic waste.[6]
4. Spill Management:
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wear appropriate PPE, including a respirator if the spill involves the powder form.
-
Use a spill kit designed for cytotoxic drugs to absorb and neutralize the spill.
-
Clean the area thoroughly with an appropriate decontaminating solution.
-
All materials used for cleanup should be disposed of as cytotoxic waste.
Caption: A logical workflow for the safe handling of this compound.
Disposal Plan
All waste contaminated with this compound, including unused compound, empty vials, contaminated PPE, and consumables, must be treated as cytotoxic waste.
-
Segregation: Cytotoxic waste should be segregated from other laboratory waste.
-
Containers: Use designated, leak-proof, and puncture-resistant containers clearly labeled as "Cytotoxic Waste."
-
PPE Disposal: All disposable PPE, such as gloves, gowns, and masks, should be placed in the cytotoxic waste container immediately after use.
-
Sharps: Needles and syringes used for in vivo administration should be disposed of in a designated sharps container for cytotoxic waste.
-
Liquid Waste: Liquid waste containing this compound should be collected in a labeled, sealed container and disposed of as hazardous chemical waste according to institutional guidelines.
-
Final Disposal: Cytotoxic waste should be incinerated by a licensed hazardous waste disposal company.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 4. Cytotoxic Cabinets and Chemotherapy Drug Handling FAQs - AES Environmental [aesenvironmental.com.au]
- 5. ehs.ucsf.edu [ehs.ucsf.edu]
- 6. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
